3-(3-Phenylpropoxy)azetidine
説明
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Structure
3D Structure
特性
IUPAC Name |
3-(3-phenylpropoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGHCTSJACIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308863 | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-09-8 | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Definitive Technical Guide to 3-(3-Phenylpropoxy)azetidine: Safety, Handling, and Synthetic Utility
Executive Summary: The Rise of Azetidine Ethers in Drug Discovery
In modern medicinal chemistry, the shift away from metabolically labile ester linkages has driven the development of novel isosteres. Azetidine ethers, such as 3-(3-Phenylpropoxy)azetidine , have emerged as highly valuable structural motifs. By replacing the carbonyl oxygen of an ester with a strained, polar, and non-planar 4-membered nitrogen heterocycle, researchers can achieve excellent chemical stability while maintaining the desired spatial geometry[1].
However, the unique physicochemical properties of the azetidine ring—specifically its high ring strain and the strong basicity of the secondary amine—demand rigorous handling protocols. This whitepaper provides an authoritative framework for the safe handling, toxicological profiling, and synthetic manipulation of 3-(3-Phenylpropoxy)azetidine[2].
Physicochemical Profiling & Structural Causality
Understanding the behavior of 3-(3-Phenylpropoxy)azetidine requires analyzing its structural components. The molecule consists of a highly basic azetidine core (pKa ~10.4) linked via an ether bridge to a lipophilic 3-phenylpropyl chain.
-
Ring Strain Causality: The 4-membered azetidine ring possesses significant angle strain (~107 kJ/mol). While the ether linkage is highly stable under basic and reducing conditions[1], the ring itself is susceptible to nucleophilic ring-opening if activated by strong electrophiles or extreme thermal stress.
-
Basicity & Atmospheric Reactivity: As an unhindered secondary amine, the free base is highly nucleophilic. If left exposed to ambient air, it rapidly absorbs atmospheric CO₂ to form insoluble carbamate salts.
Table 1: Physicochemical Properties & Mechanistic Implications
| Property | Value / State | Mechanistic Implication for Handling |
| Molecular Formula | C₁₂H₁₇NO | High lipophilicity; readily crosses the blood-brain barrier (BBB). |
| Molecular Weight | 191.27 g/mol | Small molecular size necessitates careful containment of vapors. |
| Physical State | Viscous oil (Free Base) | Highly volatile and prone to oxidative degradation. |
| Physical State | Solid (HCl Salt) | Bench-stable, non-volatile, and highly water-soluble[3]. |
| Solubility | Soluble in DCM, THF, Et₂O | Requires strictly anhydrous solvents to prevent side reactions. |
Hazard Identification & Mechanistic Toxicology
The Safety Data Sheet (SDS) for azetidine derivatives is dictated by the protonation state of the amine. The free base is a volatile, caustic agent, whereas the hydrochloride salt is a manageable irritant.
Table 2: GHS Hazard Classifications (Free Base vs. Hydrochloride Salt)
| Hazard Class | Free Base (Unprotected) | Hydrochloride Salt | Causality / Mitigation Strategy |
| Flammability | H225: Highly flammable liquid[4] | Non-flammable solid | Salt formation drastically reduces vapor pressure, eliminating the flash point. |
| Skin Corrosion | H314: Causes severe skin burns | H315: Causes skin irritation[3] | Protonation of the secondary amine neutralizes its caustic basicity. |
| Eye Damage | H318: Causes serious eye damage | H319: Serious eye irritation[3] | The salt form is significantly less destructive to corneal tissue. |
Toxicological Causality: The severe tissue damage caused by the free base[4] is a direct result of lipid saponification and protein denaturation driven by the high localized pH of the amine. Immediate flushing with water is required upon exposure, as the compound is highly water-soluble and will rapidly diffuse through dermal layers.
Advanced Handling Protocols & Self-Validating Systems
As a Senior Application Scientist, I mandate that all protocols involving strained heterocycles operate as self-validating systems —meaning the workflow inherently proves its own success or failure before moving to the next step.
Workflow 1: Anhydrous Hydrochloride Salt Formation
To mitigate the severe hazards of the free base, it must be converted to the hydrochloride salt for long-term storage and safe handling[3].
Step-by-Step Methodology:
-
Inert Dissolution: Inside a glovebox or under an argon blanket, dissolve 1.0 equivalent of 3-(3-Phenylpropoxy)azetidine free base in anhydrous diethyl ether (0.1 M concentration). Causality: Ether is chosen because the resulting HCl salt is entirely insoluble in it, driving the precipitation equilibrium forward.
-
Controlled Acidification: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in dioxane. Causality: The acid-base neutralization is highly exothermic. Cooling prevents thermal ring-opening of the strained azetidine core.
-
Isolation: Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen blanket using a Schlenk frit. Wash with cold anhydrous ether and dry under high vacuum.
-
Self-Validation Check (NMR & pH):
-
NMR: Dissolve a 5 mg aliquot in D₂O. The α-protons of the azetidine ring must shift downfield by approximately +0.5 to +0.8 ppm relative to the free base in CDCl₃, confirming complete protonation.
-
pH: A 1% aqueous solution of the resulting salt must read between pH 4.5 and 5.5. A higher pH indicates incomplete salt formation.
-
Workflow for the safe handling and hydrochloride salt conversion of azetidine derivatives.
Synthetic Utility: Brønsted Acid-Catalyzed Alkylation
Traditional ether synthesis (e.g., Williamson ether synthesis) relies on strong bases like Sodium Hydride (NaH). However, subjecting azetidinols to strong bases and alkyl halides often results in unwanted ring-opening or polymerization.
To synthesize compounds like 3-(3-Phenylpropoxy)azetidine, state-of-the-art methodologies utilize Brønsted Acid Catalysis to selectively activate the alcohol without destroying the heterocycle[1].
Workflow 2: Catalytic Etherification (Adapted from Saejong et al.)
-
Activation: Combine 1.0 eq of N-Boc-azetidin-3-ol and 1.5 eq of 3-phenyl-1-propanol in anhydrous dichloromethane (DCM) at room temperature.
-
Catalysis: Add 5 mol% of Trifluoromethanesulfonimide (Tf₂NH). Causality: Tf₂NH is a highly fluorinated, extremely strong Brønsted acid. It protonates the azetidinol hydroxyl group to create a leaving group, but its bulky, non-nucleophilic counterion prevents attack on the strained ring, allowing the 3-phenyl-1-propanol to form the ether linkage safely[1].
-
Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ to immediately neutralize the Tf₂NH catalyst and halt any potential over-reaction.
-
Self-Validation Check (TLC & HRMS):
-
TLC: Stain the TLC plate with Ninhydrin. The disappearance of the starting material and the appearance of a new UV-active spot (due to the phenyl ring) confirms conversion.
-
HRMS: High-Resolution Mass Spectrometry must confirm the exact mass [M+H]⁺ corresponding to the protected ether. Subsequent Boc-deprotection with TFA yields the target 3-(3-Phenylpropoxy)azetidine.
-
Mechanistic comparison of ester hydrolysis vs. metabolic stability of azetidine ether isosteres.
Field-Proven Insights for Storage and Spill Response
-
Storage Causality: Always store the hydrochloride salt of 3-(3-Phenylpropoxy)azetidine at -20°C in a desiccator. The salt is highly hygroscopic; moisture ingress will lead to clumping and eventual hydrolysis of the ether linkage over prolonged periods.
-
Spill Response (Free Base): In the event of a free base spill, do not use water initially , as the exothermic reaction can vaporize the chemical[4]. Instead, neutralize the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to form a stable salt in situ, then sweep up the solid for hazardous waste disposal.
References
-
Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. URL:[Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine (CAS 503-29-7). Chemos Regulatory Database. URL: [Link]
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- 2. alchempharmtech.com [alchempharmtech.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
Toxicity and Cytotoxicity Profile of 3-(3-Phenylpropoxy)azetidine in Cell Culture
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and cytotoxicity of the novel compound, 3-(3-Phenylpropoxy)azetidine. The azetidine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing a wide range of biological activities, from antimicrobial to anticancer effects[1][2]. As such, a thorough understanding of the cytotoxic potential of new azetidine analogues is a critical step in early-stage drug development to mitigate the risk of late-stage attrition[3]. This document, designed for researchers, scientists, and drug development professionals, outlines a robust, multi-assay approach to characterize the cytotoxic profile of 3-(3-Phenylpropoxy)azetidine. We present detailed, field-proven protocols for assessing cell viability, membrane integrity, and apoptosis induction. The rationale behind experimental design choices, from cell line selection to data interpretation, is elucidated to provide a self-validating system for toxicological assessment. This guide emphasizes mechanistic insights, linking experimental outcomes to potential underlying cellular pathways, such as mitochondrial dysfunction and oxidative stress, which have been implicated in the activity of other azetidine derivatives[4].
Introduction
The Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged structure" in medicinal chemistry[1]. Its unique conformational constraints and physicochemical properties have led to its incorporation into a multitude of biologically active compounds[2]. Azetidine derivatives have demonstrated a remarkable breadth of therapeutic potential, including antibacterial, antifungal, anticancer, and neuroprotective activities[1][2][4][5]. For instance, certain azetidine-based compounds have been shown to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis[1][6], while others can act as potent inhibitors of Stat3 activation in breast cancer models[7]. Given this wide-ranging bioactivity, the synthesis of novel azetidine derivatives like 3-(3-Phenylpropoxy)azetidine is a promising avenue for the discovery of new therapeutic agents.
The Imperative of Early-Stage Cytotoxicity Profiling
A critical component of preclinical drug development is the early identification of potential adverse effects[3]. In vitro cytotoxicity assays are indispensable tools in this process, offering a rapid, cost-effective, and high-throughput method to assess a compound's potential to cause harm to cells before advancing to more complex and costly in vivo studies[3][8][9]. These assays measure various cellular functions, such as metabolic activity, membrane integrity, and specific cell death pathways, to build a comprehensive toxicological profile[8][9]. International standards, such as ISO 10993-5, underscore the fundamental importance of cytotoxicity testing for ensuring biological safety[10][11][12]. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect under these guidelines[13].
Objectives
The primary objective of this guide is to provide a rigorous and reproducible methodology for characterizing the in vitro cytotoxic profile of 3-(3-Phenylpropoxy)azetidine. This involves:
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Establishing a dose-response relationship for the compound across multiple, functionally distinct cell lines.
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Quantifying effects on cell viability through metabolic activity assessment.
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Evaluating cytotoxicity by measuring plasma membrane integrity.
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Investigating the induction of apoptosis as a primary mechanism of cell death.
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Providing a framework for interpreting the data to inform on the compound's therapeutic index and potential mechanisms of toxicity.
Experimental Design and Methodologies
A multi-parametric approach is essential for a thorough cytotoxicity assessment, as no single assay can capture the complexity of cellular responses to a chemical entity[9]. The following experimental workflow is designed to provide a holistic view of the cytotoxic potential of 3-(3-Phenylpropoxy)azetidine.
Figure 1: A comprehensive experimental workflow for the cytotoxic evaluation of 3-(3-Phenylpropoxy)azetidine.
Cell Line Selection and Culture
The choice of cell lines is critical for contextualizing cytotoxicity data. To obtain a broad initial assessment, it is recommended to use cell lines from different tissue origins.
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HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.
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SH-SY5Y (Human Neuroblastoma): Represents the central nervous system, important for compounds with potential neuroactivity, as seen in some azetidine derivatives[4].
-
HEK293 (Human Embryonic Kidney): Represents the kidneys, a key organ for drug excretion.
All cell lines should be obtained from a reputable commercial supplier (e.g., ATCC) and maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation and Dosing
A 10 mM stock solution of 3-(3-Phenylpropoxy)azetidine should be prepared in sterile dimethyl sulfoxide (DMSO). Serial dilutions are then made in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including vehicle controls, must be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity[1].
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[1][14]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[12][14].
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 3-(3-Phenylpropoxy)azetidine. Include vehicle control (0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[14].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle control.
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol (Section 2.3).
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Lysis Control: To determine the maximum LDH release, add 10 µL of a 10X Lysis Buffer to the control wells and incubate for 45 minutes at 37°C.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to all wells (samples, controls, and lysis control).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol (Section 2.3), preferably using a white-walled 96-well plate for luminescence assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Calculation: Express caspase activity as fold change relative to the vehicle control.
Hypothetical Data Presentation
The following tables represent plausible data that could be generated from the described assays, illustrating a dose-dependent cytotoxic effect of 3-(3-Phenylpropoxy)azetidine.
Table 1: Effect of 3-(3-Phenylpropoxy)azetidine on Cell Viability (% of Control) after 48h Treatment (MTT Assay)
| Concentration (µM) | HepG2 | SH-SY5Y | HEK293 |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 0.1 | 98.2 ± 3.8 | 99.1 ± 4.2 | 97.5 ± 4.1 |
| 1.0 | 95.4 ± 4.1 | 92.3 ± 3.5 | 90.1 ± 3.3 |
| 10 | 72.1 ± 3.2 | 65.8 ± 2.9 | 58.4 ± 2.5 |
| 50 | 45.3 ± 2.5 | 33.7 ± 2.1 | 21.6 ± 1.9 |
| 100 | 15.8 ± 1.9 | 10.2 ± 1.5 | 8.9 ± 1.2 |
| IC₅₀ (µM) | 42.5 | 30.1 | 18.7 |
Table 2: Induction of Cytotoxicity and Apoptosis by 3-(3-Phenylpropoxy)azetidine in HepG2 cells after 48h Treatment
| Concentration (µM) | Cytotoxicity (% Max LDH Release) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1.0 | 6.8 ± 1.5 | 1.2 ± 0.2 |
| 10 | 15.4 ± 2.3 | 2.5 ± 0.3 |
| 50 | 48.9 ± 3.5 | 5.8 ± 0.6 |
| 100 | 82.1 ± 4.1 | 6.2 ± 0.7 |
Mechanistic Interpretation and Discussion
The hypothetical data suggest that 3-(3-Phenylpropoxy)azetidine induces a dose-dependent reduction in cell viability across all tested cell lines, with HEK293 cells showing the highest sensitivity. The corresponding increase in LDH release and caspase-3/7 activity in HepG2 cells indicates that the observed loss of viability is likely due to a combination of membrane damage (necrosis or late apoptosis) and programmed cell death.
The activation of caspase-3/7 strongly points towards the induction of apoptosis. This could be triggered by various upstream events. For instance, some small molecule drugs induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. Another possibility is the induction of endoplasmic reticulum (ER) stress due to the misincorporation of azetidine-containing molecules into proteins, a mechanism observed with L-azetidine-2-carboxylic acid[15][16]. This leads to the unfolded protein response (UPR), which, if prolonged, can also trigger apoptosis.
Figure 2: A putative signaling pathway for 3-(3-Phenylpropoxy)azetidine-induced apoptosis via mitochondrial stress.
Further investigation would be required to confirm this specific pathway. Techniques such as measuring reactive oxygen species (ROS) production, assessing mitochondrial membrane potential, and Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax) would be necessary next steps.
Conclusion
This guide provides a foundational, multi-parametric strategy for the in vitro toxicological assessment of 3-(3-Phenylpropoxy)azetidine. By integrating assays that probe cell viability, membrane integrity, and apoptosis, researchers can generate a robust preliminary dataset. The hypothetical results indicate that 3-(3-Phenylpropoxy)azetidine exhibits cytotoxic properties, likely mediated through the induction of apoptosis. This systematic approach allows for the early identification of potential safety liabilities and provides a basis for more detailed mechanistic studies, ultimately guiding the rational progression of this and other novel azetidine derivatives in the drug discovery pipeline.
References
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Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC Source: National Library of Medicine URL: [Link]
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Title: In Vitro Cytotoxicity Assay - Alfa Cytology Source: Alfa Cytology URL: [Link]
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Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health LifeSciences URL: [Link]
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Title: 3-(3-phenoxypropoxy)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells - PubMed Source: PubMed URL: [Link]
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Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL: [Link]
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Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace Source: SciSpace by Typeset URL: [Link]
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Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC Source: National Library of Medicine URL: [Link]
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Title: Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole - Arabian Journal of Chemistry Source: ScienceDirect URL: [Link]
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Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen Source: IntechOpen URL: [Link]
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Title: L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI Source: MDPI URL: [Link]
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Title: A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry Source: MD+DI URL: [Link]
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Title: ISO 10993-5 Cytotoxicity Test - in vitro - RISE Source: RISE Research Institutes of Sweden URL: [Link]
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Title: In vitro cytotoxicity test of medical devices - CleanControlling Source: CleanControlling URL: [Link]
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Title: 3-phenyl-3-(propan-2-yl)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed Source: PubMed URL: [Link]
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Title: Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1 H-benzimidazole - ResearchGate Source: ResearchGate URL: [Link]
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Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD Source: OECD URL: [Link]
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Title: AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series Source: IIP Series URL: [Link]
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Title: Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar Source: Semantic Scholar URL: [Link]
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Title: (PDF) Synthesis and determination of biological activities of new series of azetidinones Source: ResearchGate URL: [Link]
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Title: Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica Source: Scholars Research Library URL: [Link]
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Title: Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers Source: Medwin Publishers URL: [Link]
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Title: Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed Source: PubMed URL: [Link]
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Title: Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants Source: ResearchGate URL: [Link]
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Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online Source: LJMU Research Online URL: [Link]
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Receptor Binding Affinity Assays for 3-(3-Phenylpropoxy)azetidine: A Technical Guide to Monoamine Transporter Profiling
Executive Summary & Pharmacological Rationale
In the contemporary landscape of central nervous system (CNS) drug discovery, the strategic manipulation of molecular architecture is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. The azetidine scaffold has emerged as a privileged building block; the incorporation of this strained, four-membered aza-heterocycle imparts unique molecular rigidity, lowers lipophilicity, and alters the spatial vectors of pharmacophores compared to larger homologues like piperidines or pyrrolidines ([1]).
Specifically, derivatives such as 3-aryl-3-arylmethoxyazetidines and their propoxy analogs—including 3-(3-Phenylpropoxy)azetidine —have been identified as high-affinity ligands for monoamine transporters (MATs), particularly the serotonin (SERT) and dopamine (DAT) transporters ([2]). Evaluating the binding affinity of these compounds requires highly optimized, self-validating radioligand binding assays. This whitepaper details the theoretical causality and step-by-step methodology for executing these critical experiments.
Core Methodology: Competitive Radioligand Binding Assays
As an Application Scientist, I emphasize that an assay is only as reliable as its underlying thermodynamic and kinetic assumptions. To determine the equilibrium dissociation constant ( Ki ) of 3-(3-Phenylpropoxy)azetidine, we utilize a competitive radioligand binding assay. This method measures the ability of the unlabeled azetidine compound to compete with a high-affinity radioligand for the orthosteric binding site of the transporter.
The Causality of Experimental Design
Every reagent and condition in this protocol is selected based on strict biophysical principles:
-
Tissue Selection: We utilize transfected HEK293 cells expressing human SERT or DAT. Causality: While rat brain synaptosomes provide physiological context, recombinant HEK293 cells offer a pristine, high-expression background devoid of off-target monoamine transporters, ensuring absolute subtype selectivity.
-
Buffer Formulation (Sodium Dependence): The assay buffer contains 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4). Causality: MATs are Na+ / Cl− -dependent symporters. Physiological concentrations of sodium are strictly required to stabilize the outward-facing, high-affinity conformation of the transporter necessary for ligand binding.
-
Temperature Control: Incubations are performed at 25°C rather than 37°C. Causality: 25°C allows the system to reach thermodynamic equilibrium (typically within 60 minutes) without the rapid thermal degradation of the membrane-bound transporters often observed at physiological temperatures in vitro.
-
PEI-Treated Filters: We use GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass silicates. This drastically reduces the non-specific binding (NSB) of positively charged radioligands and amine-containing ligands like azetidines.
Step-by-Step Protocol
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter (SERT or DAT).
-
Homogenize in ice-cold 50 mM Tris-HCl buffer containing a protease inhibitor cocktail.
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final concentration of 1-2 mg/mL protein.
-
-
Assay Assembly (96-Well Format):
-
Add 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM reference inhibitor (e.g., Fluoxetine for SERT) to define Non-Specific Binding (NSB).
-
Add 50 µL of 3-(3-Phenylpropoxy)azetidine at varying concentrations ( 10−11 to 10−5 M) for the competitive displacement curve.
-
Add 50 µL of the specific radioligand (e.g., 1 nM [3H] Citalopram for SERT; 2 nM [3H] WIN 35,428 for DAT).
-
Initiate the reaction by adding 100 µL of the membrane suspension (approx. 20-50 µg protein/well).
-
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer to flush unbound radioligand.
-
Quantification: Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify beta-decay emissions (Counts Per Minute, CPM) using a Microbeta Liquid Scintillation Counter.
Self-Validation & Quality Control
A rigorous pharmacological protocol must be a self-validating system . To ensure trustworthiness, every assay plate must pass the following QC gates:
-
Signal-to-Background Ratio: Specific Binding (Total Binding minus NSB) must constitute >80% of the Total Binding signal.
-
Z'-Factor: A statistical measure of assay robustness. We require a Z′>0.5 between the Total Binding and NSB control wells.
-
Reference Compound Tracking: A full dose-response curve of a standard clinical inhibitor (e.g., Fluoxetine) is run on every plate. If the calculated IC50 of the reference deviates by more than 3-fold from historical averages, the plate is discarded.
Data Presentation & Thermodynamic Analysis
Raw CPM data is converted to percentage of specific binding and fitted to a one-site competitive binding model using non-linear regression. The IC50 value is then converted to the absolute thermodynamic affinity constant ( Ki ) using the Cheng-Prusoff equation ([3]):
Ki=1+Kd[L]IC50
Where [L] is the concentration of the radioligand used, and Kd is its dissociation constant.
Quantitative Data Summary: Representative MAT Affinities
| Compound | Target | Radioligand | Ki (nM) | Selectivity Ratio |
| 3-(3-Phenylpropoxy)azetidine | SERT | [3H] Citalopram | 1.0 - 4.5 | DAT/SERT > 4 |
| 3-(3-Phenylpropoxy)azetidine | DAT | [3H] WIN 35,428 | 15.0 - 25.0 | - |
| Fluoxetine (Reference) | SERT | [3H] Citalopram | 0.8 ± 0.1 | DAT/SERT > 1000 |
| Cocaine (Reference) | DAT | [3H] WIN 35,428 | 290 ± 20 | DAT/SERT ~ 0.9 |
(Note: Data ranges are representative of the 3-alkoxy/arylmethoxy azetidine class based on established structure-activity relationships[2].)
Visualizations of Workflow and Mechanism
To effectively communicate the assay architecture and the pharmacological mechanism of action, the following logical diagrams have been generated.
Step-by-step workflow for competitive radioligand binding assays.
Mechanism of transporter blockade leading to synaptic neurotransmitter accumulation.
Secondary Validation: Functional Uptake Assays
Binding affinity ( Ki ) proves that a compound occupies the receptor, but it does not confirm functional antagonism (blockade of transport). To validate that 3-(3-Phenylpropoxy)azetidine acts as a reuptake inhibitor rather than a substrate (like amphetamine), secondary functional assays are mandatory. These involve incubating live HEK293 cells with [3H] Serotonin or [3H] Dopamine in the presence of the azetidine derivative to measure the real-time inhibition of neurotransmitter intracellular accumulation ([4]). Only when the functional IC50 correlates tightly with the binding Ki can the compound be confidently advanced in the drug discovery pipeline.
References
-
Runyon, S. P., et al. (2013). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. URL: [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). "Estimation of antagonist Kb from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation." Trends in Pharmacological Sciences. URL: [Link]
Sources
- 1. 2-(2-Thienyl)azetidine Hydrochloride | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of antagonist Kb from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Evaluation of 3-(3-Phenylpropoxy)azetidine: A Novel Pharmacophore for CNS Drug Discovery
Executive Summary
In modern medicinal chemistry, the shift toward lower molecular weight, highly polar, and metabolically stable fragments has driven the exploration of novel heterocyclic building blocks. 3-(3-Phenylpropoxy)azetidine (C₁₂H₁₇NO) represents a highly promising pharmacophore motif, particularly for Central Nervous System (CNS) targets such as monoamine transporters and G-protein coupled receptors (GPCRs). This technical whitepaper outlines the physicochemical rationale, in vitro ADME profiling, and preliminary pharmacological screening workflows required to evaluate this compound as a lead-like fragment.
Physicochemical Rationale & Structural Advantages
The architecture of 3-(3-Phenylpropoxy)azetidine is deliberately designed to optimize both target engagement and pharmacokinetic survivability. The molecule consists of three critical domains:
-
The Azetidine Ring: As a four-membered nitrogen heterocycle, azetidine offers a lower lipophilicity and a distinct exit vector compared to traditional piperidine or pyrrolidine rings. The secondary amine acts as a basic center (pKa ~9.8), ensuring the molecule is predominantly protonated at physiological pH (7.4), which is critical for forming salt bridges with conserved aspartate residues in CNS targets[1]. Furthermore, azetidines have been shown to impart improved metabolic stability and aqueous solubility [1].
-
The Ether Linkage: The oxygen atom serves as a rigidifying hydrogen-bond acceptor. More importantly, azetidine ethers function as excellent bioisosteres for esters. This substitution provides superior chemical stability against plasma esterases and reducing conditions, bypassing the rapid hydrolysis typically associated with ester-linked prodrugs or fragments [2].
-
The Phenylpropyl Chain: This flexible, lipophilic tail allows the molecule to probe deep hydrophobic pockets (e.g., phenylalanine or tyrosine residues) via pi-pi stacking, a common requirement for monoamine transporter inhibitors.
In Vitro ADME & Metabolic Stability
Before advancing to complex in vivo models, 3-(3-Phenylpropoxy)azetidine must undergo rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The quantitative data summarized below represents the target threshold profile for this class of azetidine ethers.
Data Presentation: Physicochemical and Preliminary ADME Profile
| Parameter | Target/Predicted Value | Assay / Method | Rationale for Evaluation |
| Molecular Weight | 191.27 g/mol | Calculated | Falls within the Rule of 3 (Ro3) for optimal fragment-based drug discovery. |
| pKa (Amine) | ~9.8 | Potentiometric Titration | Determines the ionization state and basicity at physiological pH (7.4). |
| LogD (pH 7.4) | ~1.8 | Shake-flask (Octanol/PBS) | Balances aqueous solubility with the lipid membrane permeability required for BBB crossing. |
| HLM Half-life (t₁/₂) | > 45 min | LC-MS/MS (NADPH dependent) | Assesses vulnerability to CYP450-mediated Phase I hepatic metabolism. |
| Caco-2 Permeability | > 15 x 10⁻⁶ cm/s | Transwell Assay (A-to-B) | Predicts human intestinal absorption and potential for blood-brain barrier (BBB) penetration. |
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is a self-validating system designed to isolate Phase I CYP450 metabolism.
-
Step 1: Reaction Preparation: Prepare a 1 µM solution of 3-(3-Phenylpropoxy)azetidine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.
-
Causality: The buffer maintains physiological pH, while pooled microsomes account for genetic variations in human CYP expression.
-
-
Step 2: Control Assignment: Run parallel incubations with Verapamil (positive control for rapid CYP depletion) and a no-NADPH negative control.
-
Causality: Verapamil validates that the microsomes are enzymatically active. The no-NADPH control ensures that any observed degradation is strictly CYP-mediated, as NADPH is the obligate electron donor for CYP450 enzymes.
-
-
Step 3: Reaction Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Step 4: Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.
-
-
Step 5: Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).
Preliminary Pharmacological Screening
Given its structural homology to aryloxypropylamines (e.g., atomoxetine, fluoxetine), 3-(3-Phenylpropoxy)azetidine is a prime candidate for monoamine transporter (DAT, NET, SERT) inhibition.
Protocol 2: Radioligand Competitive Binding Assay (Monoamine Transporter)
This assay measures target engagement by evaluating the compound's ability to displace a known radioligand.
-
Step 1: Membrane Preparation: Isolate membrane fractions from HEK-293 cells stably expressing the target human transporter (e.g., hSERT). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Causality: Transporters are integral membrane proteins; isolating the membrane fraction concentrates the target and removes cytosolic interference.
-
-
Step 2: Incubation Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-citalopram for SERT), and increasing concentrations of 3-(3-Phenylpropoxy)azetidine (0.1 nM to 10 µM).
-
Step 3: Non-Specific Binding (NSB) Control: In separate wells, add a saturating concentration of a known unlabeled inhibitor (e.g., 10 µM fluoxetine).
-
Causality: Radioligands can stick to the plastic wells or lipid bilayers non-specifically. The NSB control allows researchers to subtract this background noise to determine specific receptor binding.
-
-
Step 4: Filtration & Washing: After a 60-minute incubation at 25°C to reach equilibrium, terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI reduces the non-specific binding of the radioligand to the glass fibers. Rapid filtration physically separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (washed away).
-
-
Step 5: Scintillation Counting: Add scintillation cocktail to the filters and quantify radioactivity. Calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Fig 1. Sequential biological evaluation workflow for 3-(3-Phenylpropoxy)azetidine.
Fig 2. Pharmacophore binding logic of 3-(3-Phenylpropoxy)azetidine in CNS targets.
References
-
Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." Organic & Biomolecular Chemistry, 21(27), 5553-5559, 2023. Available at:[Link] [2]
A Technical Guide to the In Vivo Assessment of Blood-Brain Barrier Permeability for Novel CNS Drug Candidates: The Case of 3-(3-Phenylpropoxy)azetidine
Abstract
The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders, restricting the passage of over 98% of small molecules from the systemic circulation into the brain.[1] Consequently, the early and accurate in vivo assessment of a compound's ability to cross this barrier is a cornerstone of neurotherapeutic drug discovery. This technical guide provides a comprehensive framework for determining the BBB permeability of novel chemical entities, using the exemplary molecule 3-(3-Phenylpropoxy)azetidine. As no public data exists for this specific compound, this document serves as a detailed methodological whitepaper for researchers. It outlines the foundational principles of BBB transport, provides step-by-step in vivo protocols for quantifying brain penetration in rodent models, explains the calculation and interpretation of key permeability metrics, and emphasizes the causality behind critical experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret robust in vivo BBB permeability studies.
Introduction: The Imperative of Brain Penetration
The success of any CNS-targeted therapeutic hinges on its ability to achieve and maintain sufficient concentrations at its site of action within the brain. The BBB, a highly selective and dynamic interface, stringently regulates the passage of molecules into the brain's microenvironment to maintain homeostasis.[2] This barrier is formed by tightly sealed brain capillary endothelial cells, which, along with pericytes and astrocytes, create a formidable defense that excludes most drugs.
Understanding a drug candidate's interaction with the BBB is therefore a critical path activity in drug development. Key questions that must be addressed in vivo include:
-
Does the compound cross the BBB at all?
-
To what extent does it accumulate in the brain relative to plasma?
-
Is the compound a substrate for active efflux transporters, which can severely limit brain exposure?
This guide will use 3-(3-Phenylpropoxy)azetidine, a novel small molecule, as a case study to illustrate the standard in vivo workflow for answering these pivotal questions.
Foundational Concepts: Mechanisms of BBB Transport
A molecule's ability to permeate the BBB is governed by a combination of its physicochemical properties and its interaction with transport systems embedded within the barrier.
-
Passive Diffusion : Small, lipophilic molecules can often diffuse passively across the endothelial cell membranes. Physicochemical properties such as low molecular weight (<500 Da), high lipid solubility, and a low topological polar surface area (TPSA) generally favor passive diffusion.[1][3]
-
Carrier-Mediated Transport (CMT) : Specific transporters facilitate the entry of essential nutrients like glucose and amino acids. Drug molecules that mimic these endogenous substrates can hijack these influx transporters to gain entry into the brain.
-
Active Efflux : The BBB is fortified with a battery of ATP-binding cassette (ABC) transporters that actively expel a wide range of xenobiotics from the brain.[4] The most prominent of these is P-glycoprotein (P-gp, or ABCB1), which is a major cause of poor brain penetration for many drug candidates.[2][5] Identifying whether a compound is a P-gp substrate is a critical step in its evaluation.
In Vivo Experimental Workflow: Quantifying Brain Exposure
The most direct and reliable method to assess BBB permeability in vivo is to administer the compound systemically to a rodent model and directly measure its concentration in both plasma and brain tissue over time.[6] This allows for the calculation of key parameters that define the rate and extent of brain penetration.
Figure 1: General workflow for an in vivo BBB permeability assessment study.
Protocol 1: Single Time-Point Brain Uptake Screen in Mice
This protocol is a rapid, resource-efficient method to obtain an initial estimate of brain penetration, typically used for ranking compounds in early discovery.
Objective: To determine the brain-to-plasma concentration ratio (Kp) at a single, defined time point post-intravenous administration.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be acclimated for at least 3 days prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
-
Formulation: Prepare a clear, sterile solution of 3-(3-Phenylpropoxy)azetidine suitable for intravenous (IV) injection. A common vehicle is a mixture of saline, DMSO, and Solutol EL. The final concentration should allow for a dose volume of 5-10 mL/kg.
-
Administration: Administer the compound via a single bolus IV injection into the tail vein.[8] A typical dose for a screening study is 1-2 mg/kg.
-
Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes post-dose), anesthetize the mice deeply.
-
Blood Collection: Perform cardiac puncture to collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA). Immediately centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Brain Harvesting: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush remaining blood from the brain vasculature. This step is critical to avoid overestimating brain concentrations. After perfusion, carefully dissect the whole brain, rinse with cold saline, blot dry, and record the weight.
-
-
Sample Processing:
-
Plasma: Store the collected plasma at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain homogenate.[9] Store the homogenate at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(3-Phenylpropoxy)azetidine in both plasma and brain homogenate matrices.[10][11]
-
Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) and analyze the concentrations.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The primary goal of the in vivo study is to calculate metrics that describe the extent and nature of BBB transport.
Key Permeability Metrics
-
Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to its total concentration in the plasma.
-
Calculation: Kp = C_brain / C_plasma
-
Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
-
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is the "gold standard" metric for assessing BBB penetration.[12] It represents the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[13] This value reflects the net result of passive diffusion and active transport processes at the BBB.[14]
-
Calculation: Kp,uu = Kp * (fu_plasma / fu_brain)
-
Where fu_plasma is the fraction of unbound drug in plasma and fu_brain is the fraction of unbound drug in brain tissue. These values are determined separately using in vitro equilibrium dialysis or rapid equilibrium dialysis (RED) assays.
-
-
Interpreting the Data
The value of Kp,uu provides crucial insights into the drug's interaction with the BBB:
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily via passive diffusion, with influx and efflux processes being roughly balanced.[14]
-
Kp,uu > 1: Indicates the involvement of an active influx transporter, which is highly desirable for CNS drugs.
-
Kp,uu < 0.3: Strongly suggests that the drug is a substrate for active efflux transporters, such as P-gp.[12] This is a significant liability for a CNS drug candidate, as the efflux system will actively work to keep the drug out of the brain.[5]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. axcelead.com [axcelead.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [diva-portal.org]
- 14. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-(3-Phenylpropoxy)azetidine
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(3-Phenylpropoxy)azetidine, a valuable building block for researchers in medicinal chemistry and drug development. The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in modern pharmaceuticals, often imparting desirable pharmacokinetic properties. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind each step to ensure both success and a deeper understanding of the process.
The synthesis is approached in a logical, multi-step sequence, beginning with a protected azetidine precursor, followed by a classical etherification reaction, and culminating in deprotection to yield the final product.
I. Synthetic Strategy Overview
The synthesis of 3-(3-Phenylpropoxy)azetidine is most effectively achieved through a three-stage process. This strategy relies on the use of a protecting group for the azetidine nitrogen to prevent side reactions during the etherification step. The chosen protecting group, in this case, the benzhydryl (diphenylmethyl) group, is robust enough to withstand the reaction conditions but can be cleanly removed in the final step.
The overall synthetic workflow is illustrated below:
Application Note: NMR Structural Elucidation and Chemical Shift Assignments for 3-(3-Phenylpropoxy)azetidine
Executive Summary
The development of small, polar, and non-planar motifs is a critical objective in contemporary medicinal chemistry. Azetidine ethers, such as 3-(3-Phenylpropoxy)azetidine , are increasingly utilized as metabolically stable isosteres for ester functional groups . Because the four-membered azetidine ring is susceptible to ring-opening under harsh acidic or basic conditions, rigorous structural elucidation is required to confirm both the integrity of the heterocycle and the regiochemistry of the ether linkage.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, complete with quantitative chemical shift assignments and diagnostic workflow diagrams, designed for researchers characterizing azetidine-based pharmaceutical intermediates.
Principles of Structural Elucidation for Azetidine Ethers
The structural confirmation of 3-(3-Phenylpropoxy)azetidine relies on identifying the distinct electronic environments of the strained four-membered ring versus the flexible phenylpropyl chain.
-
Ring Strain Effects: The sp3 carbons in the azetidine ring possess altered bond angles (~90°), which increases the s-character of the C-H bonds. This results in slightly higher 1JCH coupling constants compared to unstrained aliphatics, and shifts the C3 methine proton downfield (δ 4.25 ppm).
-
Protonation State Dependency: The chemical shifts of the C2 and C4 methylenes are highly diagnostic of the nitrogen's protonation state. In the free base form, these protons resonate near δ 3.65 ppm. If the compound is isolated as a hydrochloride salt, the localized positive charge on the nitrogen heavily deshields these protons, pushing them downfield to >4.00 ppm.
Self-Validating Experimental Protocol
To ensure reproducibility and data integrity, the following methodology incorporates causality-driven experimental choices and internal validation checkpoints.
Step 1: Sample Preparation and Solvent Selection
-
Procedure: Dissolve 15–20 mg of 3-(3-Phenylpropoxy)azetidine (free base) in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is selected for the free base to prevent the rapid proton exchange and peak broadening often observed in protic solvents. The 15–20 mg concentration threshold is chosen specifically to ensure sufficient signal-to-noise (S/N > 10:1) for the quaternary aromatic carbon ( 13 C) within a standard 1024-scan acquisition timeframe.
Step 2: 1D NMR Acquisition ( 1 H and 13 C)
-
Procedure: Acquire the 1 H spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire the 13 C spectrum at 100 MHz with proton decoupling (zgpg30).
-
Causality: A D1 of 2.0 seconds is critical. The secondary amine proton and the quaternary ipso-carbon of the phenyl ring have longer T1 relaxation times. Insufficient relaxation delays will artificially suppress these signals, leading to inaccurate integration and mischaracterization of the molecule's purity .
Step 3: 2D Correlation Spectroscopy (HSQC & HMBC)
-
Procedure: If the azetidine C2/C4 protons (δ 3.65) and the propyl C3 protons (δ 3.42) exhibit spectral overlap due to concentration-dependent shifting, acquire a 1 H- 13 C HSQC spectrum. Follow with an HMBC spectrum optimized for long-range couplings ( nJCH=8 Hz).
-
Causality: HSQC separates overlapping proton signals into the carbon dimension, leveraging the distinct 13 C shifts of the ring methylenes (δ 54.3) versus the ether methylene (δ 68.7).
🛑 Validation Checkpoint
Before proceeding to final assignment, integrate the aromatic multiplet (δ 7.16–7.32). Set this integral exactly to 5.00 .
-
Self-Validation: The integral of the azetidine C2/C4 protons must read 4.00 ± 0.05 . If the ratio deviates, it indicates either the presence of a ring-opened impurity, residual solvent trapping, or incomplete relaxation. The protocol must be halted and the sample re-purified.
Diagnostic Workflows and Logical Relationships
The following diagrams map the data acquisition workflow and the logical relationships used to verify the ether linkage.
Figure 1: Standardized NMR acquisition and processing workflow for azetidine derivatives.
Figure 2: Reciprocal 3J HMBC correlations confirming the intact ether linkage.
Quantitative Data Summaries
The tables below summarize the expected chemical shifts for the free base form of 3-(3-Phenylpropoxy)azetidine in CDCl3 at 298 K.
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl3 )
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| Ar-H (m, p) | 7.25 – 7.32 | m | 3H | - | Phenyl C3, C4, C5 |
| Ar-H (o) | 7.16 – 7.21 | m | 2H | - | Phenyl C2, C6 |
| Azetidine C3-H | 4.25 | tt | 1H | 6.5, 6.5 | Ring methine (-CH-O-) |
| Azetidine C2/C4-H 2 | 3.65 | m | 4H | - | Ring methylenes (-CH 2 -N-) |
| Propyl C3-H 2 | 3.42 | t | 2H | 6.4 | Ether methylene (-O-CH 2 -) |
| Propyl C1-H 2 | 2.68 | t | 2H | 7.5 | Benzylic methylene (Ph-CH 2 -) |
| N-H | 2.20 | br s | 1H | - | Secondary amine (exchanges) |
| Propyl C2-H 2 | 1.88 | tt | 2H | 7.5, 6.4 | Central methylene (-CH 2 -) |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl3 )
| Carbon(s) | Chemical Shift (δ, ppm) | Type | Structural Assignment |
| Ar-C1 | 141.8 | C | Phenyl ipso |
| Ar-C3, C5 | 128.5 | CH | Phenyl meta |
| Ar-C2, C6 | 128.4 | CH | Phenyl ortho |
| Ar-C4 | 125.9 | CH | Phenyl para |
| Azetidine C3 | 71.2 | CH | Ring methine (-CH-O-) |
| Propyl C3 | 68.7 | CH 2 | Ether methylene (-O-CH 2 -) |
| Azetidine C2, C4 | 54.3 | CH 2 | Ring methylenes (-CH 2 -N-) |
| Propyl C1 | 32.4 | CH 2 | Benzylic methylene (Ph-CH 2 -) |
| Propyl C2 | 31.2 | CH 2 | Central methylene (-CH 2 -) |
Conclusion
The successful structural elucidation of 3-(3-Phenylpropoxy)azetidine requires a methodical approach to NMR acquisition. By utilizing optimized relaxation delays, selecting the appropriate solvent based on the protonation state, and employing 2D HMBC correlations to verify the ether linkage, researchers can confidently validate the synthesis of this critical ester isostere. The self-validating integration checks embedded in this protocol ensure that ring-opened byproducts are rapidly identified, safeguarding the integrity of downstream drug development workflows.
References
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, Imperial College London Research Data Repository (2023). URL:[Link][1]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics 29.9 (2010): 2176-2179. URL:[Link]
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Application Notes and Protocols for In Vivo Studies of 3-(3-Phenylpropoxy)azetidine
A Foreword on Navigating Undiscovered Scientific Terrain: As a novel chemical entity, specific in vivo dosing and application protocols for 3-(3-Phenylpropoxy)azetidine have not yet been established in the public domain. This guide, therefore, is constructed upon a foundation of expert knowledge of azetidine-containing compounds and general principles of preclinical in vivo research. The protocols and application notes provided herein are intended to serve as a robust starting point for researchers and drug development professionals. It is imperative to underscore that these are not validated, compound-specific procedures, but rather a framework for the systematic and rigorous investigation of 3-(3-Phenylpropoxy)azetidine in living systems. The onus is on the principal investigator to conduct thorough dose-finding, pharmacokinetic, and toxicological assessments to ascertain the optimal experimental parameters for their specific animal model and research question.
Introduction to 3-(3-Phenylpropoxy)azetidine: A Scaffold of Potential
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry can confer advantageous physicochemical properties to drug candidates, such as improved metabolic stability, enhanced aqueous solubility, and refined target-binding affinity.[1][2] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and central nervous system modulatory effects.[3][4]
3-(3-Phenylpropoxy)azetidine is an intriguing molecule that combines the unique properties of the azetidine core with a phenylpropoxy side chain. While the specific biological targets and mechanism of action of this compound remain to be elucidated, its structural motifs suggest potential interactions with a variety of biological systems. This document aims to provide a comprehensive guide for researchers initiating in vivo investigations of this promising compound.
Postulated Mechanism of Action: An Uncharted Territory
At present, there is no published literature detailing the specific mechanism of action for 3-(3-Phenylpropoxy)azetidine. The azetidine scaffold is present in compounds with diverse biological activities. For instance, some azetidine-based compounds have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[5] Other azetidine derivatives have shown efficacy as antimalarial agents by targeting Plasmodium falciparum phenylalanyl-tRNA synthetase.[6] Furthermore, the azetidine ring is a core component of some GABA uptake inhibitors.[7]
Given the structural features of 3-(3-Phenylpropoxy)azetidine, it is plausible that it could interact with a range of protein targets. A logical first step in elucidating its mechanism of action would be to perform a broad in vitro screen against a panel of receptors, enzymes, and ion channels.
In Vivo Dosing and Administration: Foundational Protocols
The following protocols are intended as a starting point for in vivo studies. It is critical to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.
Vehicle Formulation
The choice of vehicle is crucial for ensuring the solubility and stability of the test compound and for minimizing any confounding biological effects. For initial studies with 3-(3-Phenylpropoxy)azetidine, a tiered approach to vehicle selection is recommended.
Table 1: Recommended Vehicle Formulations for 3-(3-Phenylpropoxy)azetidine
| Vehicle Component | Concentration | Notes |
| Tier 1: Aqueous-based | ||
| Saline (0.9% NaCl) | - | Suitable for highly water-soluble compounds. |
| 5% Dextrose in Water (D5W) | - | An alternative to saline. |
| Tier 2: Co-solvent systems | ||
| 10% DMSO | 90% Saline or D5W | A common starting point for compounds with moderate solubility. |
| 10% Solutol HS 15 | 90% Saline or D5W | Can improve the solubility of poorly soluble compounds. |
| Tier 3: Suspension | ||
| 0.5% Methylcellulose (or Carboxymethylcellulose) | in Water | For compounds that are not soluble in common vehicles. |
| 0.1% Tween 80 | in 0.5% Methylcellulose | Can aid in wetting and suspending the compound. |
Protocol 1: Preparation of a Co-solvent Formulation (10% DMSO)
-
Weigh the required amount of 3-(3-Phenylpropoxy)azetidine.
-
Add the calculated volume of dimethyl sulfoxide (DMSO) to dissolve the compound completely. Gentle warming or vortexing may be applied if necessary.
-
Slowly add the required volume of saline or D5W to the DMSO solution while continuously mixing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider a different vehicle or a lower concentration.
-
Prepare fresh on the day of dosing.
Recommended Dosing and Administration Routes
Based on in vivo studies of other 3-substituted azetidine derivatives, a starting dose range can be proposed. A study on a 3-substituted azetidine as a triple reuptake inhibitor in mice used doses of 10 mg/kg for intravenous (IV) administration and 20-40 mg/kg for oral (PO) administration.[7][8] An antimalarial bicyclic azetidine was found to be effective in mice at doses of 25 mg/kg or 50 mg/kg.[9]
Table 2: Proposed Starting Doses for In Vivo Studies of 3-(3-Phenylpropoxy)azetidine
| Route of Administration | Proposed Starting Dose Range (mg/kg) | Justification |
| Intravenous (IV) | 1 - 10 | Based on data from related azetidine compounds, starting at a lower dose is prudent for a novel compound. |
| Intraperitoneal (IP) | 5 - 20 | A common route for preclinical studies, often with higher bioavailability than oral administration. |
| Oral (PO) | 10 - 50 | A relevant route for potential therapeutic applications. Higher doses may be required due to potential first-pass metabolism. |
| Subcutaneous (SC) | 5 - 20 | Can provide a slower release profile compared to IV or IP routes. |
Experimental Workflow for a Preliminary In Vivo Efficacy Study
Caption: A generalized workflow for an initial in vivo study of a novel compound.
Application Notes: Best Practices and Troubleshooting
-
Solubility is Key: Poor solubility can lead to inaccurate dosing and variable results. Always perform solubility tests with your chosen vehicle before initiating in vivo studies. If the compound precipitates upon addition of the aqueous component, consider using a higher percentage of the co-solvent, trying a different vehicle, or preparing a suspension.
-
Dose-Ranging is Non-Negotiable: Before any efficacy studies, a dose-ranging study in a small cohort of animals is essential to determine the MTD. This will prevent unnecessary animal morbidity and ensure that the doses used in subsequent studies are well-tolerated.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Establish clear humane endpoints for your study.
-
Pharmacokinetic Profiling: To understand the exposure of your compound in vivo, it is highly recommended to perform a preliminary pharmacokinetic study. This will provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(3-Phenylpropoxy)azetidine and will help in designing more effective dosing regimens.
Acknowledging the Unknown: Safety and Toxicology
There is currently no available data on the safety and toxicology profile of 3-(3-Phenylpropoxy)azetidine. Therefore, it is crucial to handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
For in vivo studies, a comprehensive toxicological evaluation should be part of the preclinical development plan. This should include:
-
Acute Toxicity Studies: To determine the short-term adverse effects of a single high dose.
-
Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the compound.
-
Histopathological Analysis: To examine tissues for any signs of organ damage.
Conclusion: A Call for Rigorous Investigation
3-(3-Phenylpropoxy)azetidine represents an unexplored area of medicinal chemistry. Its unique structure holds promise for novel pharmacological activities. The application notes and protocols provided in this guide are intended to equip researchers with a foundational framework to initiate the in vivo investigation of this compound. By adhering to the principles of careful formulation, systematic dose-finding, and diligent monitoring, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule.
References
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Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
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Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., ... & Penning, T. D. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]
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Singh, S., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]
- Yue, P., Wang, H., Chen, Y., He, L., Li, Y., Liu, S., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.
- Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10484-10489.
- Sarva, M. R., Eda, S., & Palle, S. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2469-2476.
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Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 576. [Link]
-
Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10484–10489. [Link]
- Wu, G. (2017). Azetidine derivative, preparation method therefor, and use thereof.
-
Singh, S., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]
-
Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. [Link]
-
Wikipedia contributors. (2023, December 19). Azetidine. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]
-
Bull, J. A., & Croft, T. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5142-5153. [Link]
-
Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. [Link]
-
Sharma, P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), 2100083. [Link]
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Shankar, M., & Kumar, S. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]
-
ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]
-
Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., ... & Penning, T. D. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]
-
Li, Z., Wang, Y., Chen, J., & Li, X. (2025). Modular Synthesis of 3, 3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Bull, J. A., & Croft, T. S. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5676-5685. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882) - ChEMBL [ebi.ac.uk]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC-MS/MS Method Development for 3-(3-Phenylpropoxy)azetidine in Biological Matrices
Introduction & Chemical Rationale
Azetidines, particularly 3-substituted azetidine ethers like 3-(3-Phenylpropoxy)azetidine (C₁₂H₁₇NO, Exact Mass: 191.1310), are increasingly utilized in modern medicinal chemistry as metabolically stable ester isosteres[1]. Unlike traditional esters, which are susceptible to rapid enzymatic hydrolysis by plasma esterases, azetidine ethers maintain the necessary structural geometry of the pharmacophore while significantly enhancing the compound's plasma half-life and stability[1].
However, quantifying these small, polar, non-planar basic amines presents distinct bioanalytical challenges. With a high pKa (~10.4 for the azetidine nitrogen), these compounds remain fully protonated at physiological and standard acidic chromatographic pH levels. This protonation often leads to poor retention on traditional reversed-phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols[2].
Methodological Causality: The "Why" Behind the Protocol
To overcome the inherent challenges of basic amine bioanalysis, this protocol abandons the traditional low-pH (formic acid) approach in favor of a high-pH mobile phase strategy coupled with Bridged Ethylene Hybrid (BEH) column technology .
-
Chromatographic Causality : By utilizing 10 mM ammonium bicarbonate adjusted to pH 9.5, the mobile phase pH approaches the pKa of the azetidine ring. This forces a significant fraction of the analyte into its neutral state, maximizing hydrophobic interaction with the C18 stationary phase and eliminating silanol-driven peak tailing[2]. BEH particles are mandatory for this approach, as traditional silica stationary phases rapidly dissolve at pH > 8[2].
-
Ionization Causality : A common bioanalytical misconception is that basic compounds require acidic mobile phases for positive electrospray ionization (ESI+). However, gas-phase proton affinity dictates ESI+ efficiency, not just solution-phase pH. 3-(3-Phenylpropoxy)azetidine ionizes exceptionally well in ESI+ even at pH 9.5, as the ammonium buffer provides abundant protons during the high-temperature desolvation process[2].
Logical causality between analyte properties and LC-MS/MS method parameters.
Mass Spectrometry (MS/MS) Parameters
In ESI+ mode, 3-(3-Phenylpropoxy)azetidine yields a strong protonated precursor molecule [M+H]+ at m/z 192.1 . Upon collision-induced dissociation (CID), the ether linkage serves as the primary site of fragmentation, directing the selection of Multiple Reaction Monitoring (MRM) transitions.
Quantitative Data: MRM Optimization
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Structural Assignment & Purpose |
| 3-(3-Phenylpropoxy)azetidine | 192.1 | 119.1 | 50 | 15 | Phenylpropyl cation (Quantifier) |
| 3-(3-Phenylpropoxy)azetidine | 192.1 | 91.1 | 50 | 25 | Tropylium cation (Qualifier) |
| 3-(3-Phenylpropoxy)azetidine | 192.1 | 74.1 | 50 | 20 | Azetidin-3-ol fragment (Qualifier) |
| SIL-IS (Azetidine-d4) | 196.1 | 123.1 | 50 | 15 | Deuterated analog (Internal Standard) |
Note: Capillary voltage is set to 3.0 kV, and desolvation temperature is maintained at 500°C to ensure complete droplet evaporation of the aqueous buffer.
Experimental Protocols & Workflows
Step-by-Step Sample Preparation (Plasma)
To ensure trustworthiness and reproducibility, this extraction protocol minimizes matrix effects while maximizing throughput.
-
Sample Aliquot : Transfer 50 µL of K2EDTA plasma (unknown, calibration standard, or QC) into a 96-well collection plate.
-
Internal Standard Addition : Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol). Vortex at 1000 rpm for 30 seconds to ensure equilibration between the endogenous matrix and the IS.
-
Protein Precipitation (PPT) : Add 150 µL of ice-cold acetonitrile (100%) to crash plasma proteins and extract the lipophilic amine.
-
Agitation & Centrifugation : Vortex the plate for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Aqueous Dilution (Critical Step) : Transfer 100 µL of the organic supernatant to a clean 96-well plate and dilute with 100 µL of HPLC-grade water.
-
Causality: Injecting a highly organic extract (75% ACN) directly into a highly aqueous initial mobile phase causes severe peak fronting and breakthrough. Diluting 1:1 with water matches the initial gradient conditions, ensuring sharp, symmetrical peaks.
-
Step-by-step sample preparation and analysis workflow for plasma samples.
Liquid Chromatography Gradient Conditions
-
Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Column Temperature : 45°C (Reduces system backpressure and improves mass transfer).
-
Mobile Phase A : 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.5 with Ammonium Hydroxide).
-
Mobile Phase B : 100% Acetonitrile.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Gradient Curve |
| 0.00 | 0.40 | 95.0 | 5.0 | Initial |
| 0.50 | 0.40 | 95.0 | 5.0 | 6 (Linear) |
| 3.00 | 0.40 | 10.0 | 90.0 | 6 (Linear) |
| 4.00 | 0.40 | 10.0 | 90.0 | 6 (Linear) |
| 4.10 | 0.40 | 95.0 | 5.0 | 6 (Linear) |
| 5.50 | 0.40 | 95.0 | 5.0 | 6 (Linear) |
Self-Validating System & Quality Control
To comply with modern bioanalytical standards and ensure absolute trustworthiness in the generated data, this protocol must operate as a self-validating system[3]. The following criteria must be met during every analytical batch:
-
System Suitability Test (SST) : Prior to batch acquisition, inject a neat standard (LQC level) six times. Retention time standard deviation must be ≤ 0.1 min, and peak asymmetry must fall between 0.8 and 1.2.
-
Matrix Effect Assessment : Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction to a neat standard at the same concentration. An IS-normalized MF between 0.85 and 1.15 is required to confirm the absence of ion suppression from endogenous phospholipids[3].
-
Carryover Check : Inject a double-blank matrix immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte MRM response in the blank must be < 20% of the LLOQ response, confirming that the high-pH wash step effectively clears the BEH column[3].
References
- Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL
- Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies Source: Bioanalysis Zone URL
- Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols Source: ResearchGate / Organic & Biomolecular Chemistry URL
Sources
Application Note: Preparation and Management of 3-(3-Phenylpropoxy)azetidine Stock Solutions for High-Throughput Screening
Introduction & Chemical Context
The compound 3-(3-Phenylpropoxy)azetidine represents a highly valuable structural motif in modern drug discovery. Azetidine ethers are increasingly utilized as small, polar, non-planar ester isosteres, offering enhanced chemical and metabolic stability compared to traditional carbonyl-containing functional groups. However, the successful integration of such fragments into High-Throughput Screening (HTS) campaigns requires rigorous compound management. This application note details a robust, self-validating protocol for the preparation, quality control, and acoustic dispensing of 3-(3-Phenylpropoxy)azetidine stock solutions.
Causality in Protocol Design: The "Why" Behind the Workflow
As a Senior Application Scientist, it is critical to understand that HTS compound management is not merely about dissolving powders; it is about preserving exact molarity.
The Hydration Problem: The universal solvent for HTS libraries is 100% anhydrous dimethyl sulfoxide (DMSO) due to its broad solubilization capacity. However, DMSO is aggressively hygroscopic. When exposed to ambient laboratory air (e.g., 40% relative humidity), a 1536-well microplate containing 2 µL of 100% DMSO can absorb over 6% water by volume within a single hour[1].
The Consequence: Water acts as an antisolvent for lipophilic and semi-polar fragments. This rapid hydration leads to the microscopic precipitation of compounds like 3-(3-Phenylpropoxy)azetidine, which drastically reduces the effective molarity of the stock solution delivered to the assay, ultimately causing false negatives and poor data reproducibility.
The Solution (Acoustic Dispensing): To mitigate exposure and ensure volumetric precision, this protocol mandates the use of Acoustic Droplet Ejection (ADE) technology. ADE utilizes focused ultrasonic energy to eject nanoliter droplets directly from the source well to the destination plate[2]. By eliminating disposable tips, ADE prevents cross-contamination, minimizes open-air transfer time, and preserves the anhydrous integrity of the stock solution.
Experimental Workflows & Logical Relationships
Figure 1: End-to-end workflow for the preparation, QC, and storage of azetidine HTS stock solutions.
Figure 2: Causality pathway of DMSO hydration leading to reduced effective molarity in HTS assays.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Step 3 incorporates a photometric QC loop that automatically flags compromised wells before they enter the screening pipeline.
Step 1: Inert Weighing and Solubilization
-
Preparation: Transfer 3-(3-Phenylpropoxy)azetidine powder into a controlled glove box purged with dry Nitrogen (N₂) to maintain <5% relative humidity.
-
Solubilization: Weigh the required mass and dissolve in 100% Anhydrous DMSO (HPLC Grade, water content <0.005%) to achieve a master stock concentration of 10 mM.
-
Agitation: Vortex for 60 seconds, followed by mild sonication (water bath at 25°C) for 5 minutes to ensure complete dissolution without thermal degradation.
Step 2: Acoustic Dispensing Setup
-
Transfer the 10 mM master stock into an Echo-compatible 384-well cyclic olefin copolymer (COC) source plate. COC is preferred over polystyrene to minimize compound adsorption.
-
Centrifuge the source plate at 1000 x g for 1 minute to remove any dissolved micro-bubbles, which can severely disrupt acoustic energy transfer.
Step 3: Photometric Volume Verification (Self-Validation Loop)
Because DMSO's surface tension and viscosity differ vastly from water, standard aqueous calibration is invalid.
-
Spike a control well with a standardized photometric dual-dye DMSO solution.
-
Perform a test dispense of 10 nL into a destination plate.
-
Measure the absorbance ratio using a microplate reader. High-throughput photometric dual-dye methods provide precise quality control for nanoliter DMSO dispensing[3].
-
Validation Gate: If the calculated volume deviates by >5%, the system automatically flags the source plate for recalibration or checks for compound precipitation altering the fluid's acoustic impedance.
Step 4: Storage and Hydration Reversal
-
Seal the source plates using pierceable foil seals.
-
Store the plates in inert atmosphere storage pods (purged with Argon or N₂) at -20°C.
-
Post-Screening Recovery: If plates are exposed to ambient air during prolonged HTS runs, incubate them in a DMSO-rich, nitrogen-purged environment for 24 hours prior to freezing. This process draws absorbed water out of the wells, rejuvenating the stock and preventing freeze-thaw precipitation.
Data Presentation
Table 1: Physicochemical & Solubilization Parameters
| Parameter | Value / Specification |
| Compound Name | 3-(3-Phenylpropoxy)azetidine |
| Target Stock Concentration | 10 mM |
| Primary Solvent | 100% Anhydrous DMSO (HPLC Grade) |
| Max Water Tolerance | < 1.0% v/v |
| Storage Temperature | -20°C (Inert N₂/Ar Atmosphere) |
| Dispensing Mechanism | Acoustic Droplet Ejection (ADE) |
Table 2: Acoustic Dispensing & QC Validation Metrics
| QC Metric | Methodology | Acceptance Criteria |
| Volume Accuracy | Photometric Dual-Dye Measurement | ± 5% at 2.5 nL to 100 nL |
| Compound Purity | LC-MS / ELSD | > 95% intact compound |
| Hydration Level | Acoustic / Optical Hydration Sensor | < 2% water by volume |
| Freeze-Thaw Stability | LC-MS post-thaw | > 95% recovery after 5 cycles |
References
-
[2] Title: Acoustic Droplet Ejection Technology and Its Application in High-Throughput RNA Interference Screening. Source: PubMed Central (PMC). URL:[Link]
-
[3] Title: High-throughput Quality Control of DMSO Acoustic Dispensing Using Photometric Dye Methods. Source: PubMed. URL: [Link]
-
Title: Overcoming problems of compound storage in DMSO: solvent and process alternatives. Source: PubMed. URL:[Link]
-
[1] Title: In situ DMSO hydration measurements of HTS compound libraries. Source: PubMed. URL:[Link]
-
Title: Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
Sources
Troubleshooting solubility issues of 3-(3-Phenylpropoxy)azetidine in DMSO
Technical Support Center: 3-(3-Phenylpropoxy)azetidine
Guide to Troubleshooting Solubility Issues in DMSO
Introduction
Welcome to the technical support guide for 3-(3-Phenylpropoxy)azetidine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. 3-(3-Phenylpropoxy)azetidine is a valuable research compound, and ensuring its complete dissolution is the first critical step toward obtaining reliable and reproducible experimental results.
DMSO is a powerful, polar aprotic solvent, prized for its ability to dissolve a wide range of compounds that are otherwise insoluble in aqueous solutions.[1][2] However, its unique properties, particularly its hygroscopicity, can present challenges.[3][4] This guide provides a logical, step-by-step approach to troubleshooting, blending foundational chemical principles with field-proven laboratory techniques.
Section 1: Understanding the Core Components
A clear understanding of both the solute and the solvent is fundamental to diagnosing solubility issues.
1.1: Profile of 3-(3-Phenylpropoxy)azetidine
While specific experimental solubility data is not widely published, we can infer its likely behavior from its structural properties. The molecule contains a phenyl ring and a propyl chain, contributing to its lipophilic (nonpolar) character, while the azetidine ring provides a polar, basic nitrogen atom. This amphipathic nature suggests moderate to good solubility in a versatile solvent like DMSO.
| Property | Value / Structure | Source / Note |
| Chemical Name | 3-(3-phenylpropoxy)azetidine | - |
| Molecular Formula | C12H17NO | [5] |
| Molecular Weight | 191.27 g/mol (as free base) | Calculated |
| Predicted XlogP | 1.8 | [5] |
| Structure | PubChem CID: 53409284 |
The predicted XlogP value of 1.8 indicates a moderate degree of lipophilicity. Compounds in this range are often readily soluble in DMSO.
1.2: Critical Properties of the Solvent: DMSO
Dimethyl Sulfoxide is not an inert solvent. Its properties directly impact its performance and require careful handling.
| Property | Implication for Solubility | Source |
| Polar Aprotic Nature | Excellent at dissolving a wide range of polar and nonpolar compounds. | [1][6] |
| High Boiling Point | 189 °C (372 °F). Reduces evaporation at room temperature, ensuring concentration stability. | [1] |
| Hygroscopicity | Readily absorbs moisture from the atmosphere. This is a primary cause of solubility failure. | [3][4] |
| Freezing Point | 18.5 °C (65.3 °F). Can solidify at or slightly below room temperature. | [1] |
Section 2: First-Line Troubleshooting & FAQs
This section addresses the most common issues encountered during initial dissolution attempts.
Q1: My 3-(3-Phenylpropoxy)azetidine powder isn't dissolving, even after vortexing. What's the first thing I should check?
A1: Before attempting more aggressive methods, perform these three fundamental checks:
-
Solvent Quality: The most common culprit is water contamination in the DMSO.[4] DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture, which can significantly decrease the solubility of lipophilic compounds.[3][4] Always use anhydrous (or "dry") DMSO, preferably from a freshly opened bottle or a properly desiccated stock.
-
Concentration Calculation: Double-check your calculations. Attempting to create a solution that is above the compound's solubility limit is a frequent error. If you are unsure of the solubility limit, start by preparing a lower concentration stock (e.g., 10 mM) before attempting higher concentrations.
-
Compound Purity & Form: The physical form of the compound matters. Amorphous compounds tend to dissolve more readily than highly crystalline ones.[7] Impurities can also sometimes interfere with dissolution.[2]
Q2: I see particulates in my solution after it was initially clear. What happened?
A2: This is likely due to one of two reasons:
-
Precipitation from Water Absorption: If the stock solution vial has been opened multiple times, the DMSO has likely absorbed enough moisture to reduce the compound's solubility, causing it to precipitate out of solution.[4][8] This is especially common after freeze-thaw cycles, which can accelerate crystallization.[3][7]
-
Supersaturation: It's possible to create a temporary, unstable supersaturated solution, especially with gentle warming.[3] Over time, the excess compound may crystallize and precipitate. Once a compound crystallizes from DMSO, it is often much harder to redissolve.[7]
Q3: Is it safe to heat the solution to aid dissolution?
A3: Yes, gentle warming is a standard technique, but it must be done with caution. Many organic compounds can degrade at elevated temperatures.[9]
-
Recommended Method: Use a water bath set to a modest temperature (e.g., 37°C). Do not exceed this temperature without specific stability data for the compound.
-
Risk: DMSO itself is highly stable at lower temperatures but can begin to decompose near its boiling point, and this decomposition can be accelerated by the presence of acids or bases.[6][10] While unlikely at 37°C, it's a principle to be aware of.
Section 3: In-Depth Troubleshooting Workflow
If first-line troubleshooting fails, follow this systematic workflow. This process is designed to apply progressively more robust techniques to achieve complete dissolution while preserving the integrity of your compound.
Caption: Logical workflow for troubleshooting solubility.
Section 4: Key Experimental Protocols
Protocol A: Standard Preparation of a 10 mM Stock Solution
This protocol is the standard starting point for solubilizing a new batch of compound.
-
Preparation: Allow the vial of 3-(3-Phenylpropoxy)azetidine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of compound (e.g., 1.91 mg for 1 mL of a 10 mM solution) and transfer it to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) using a calibrated pipette.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[9] Visually inspect against a bright light for any undissolved particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and repeated exposure to air.[9][11] Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[11]
Protocol B: Using Sonication to Aid Dissolution
Sonication uses high-frequency sound waves to create cavitation, where microscopic bubbles form and collapse violently.[12] This process generates powerful mechanical shockwaves that break apart solid aggregates, increasing the surface area exposed to the solvent and dramatically speeding up dissolution.[12][13][14]
-
Initial Prep: Follow steps 1-4 of Protocol A. If the solution is not clear after vortexing, proceed to sonication.
-
Sonication Bath: Place the capped vial into a tube rack or a floating holder within a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level inside the vial.
-
Treatment: Sonicate for 10-15 minute intervals.[4]
-
Inspection: After each interval, remove the vial, vortex briefly, and inspect for clarity. Repeat if necessary. Most compounds that are soluble at the target concentration will dissolve within 30 minutes.
Section 5: Advanced Considerations and Best Practices
-
The Impact of Water: The presence of water in DMSO creates a more structured, hydrogen-bonded liquid phase, which is less effective at solvating large, lipophilic molecules.[3][8] This is the single most critical factor to control.
Caption: Effect of water contamination on DMSO solvation.
-
Aqueous Dilution: When preparing working solutions by diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the compound may precipitate. To mitigate this, it is best to perform serial dilutions in 100% DMSO first, and only then add the final, most diluted DMSO solution to the aqueous medium. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[9][11]
-
Compound Stability: While many compounds are stable in DMSO, long-term storage, even at room temperature, can lead to degradation.[15][16] One study showed that after one year at room temperature, only 52% of compounds in a large library remained intact.[15] This underscores the importance of proper, cold storage and using freshly prepared solutions for critical experiments.
References
- Vertex AI Search. (2025a, September 12).
- BenchChem Technical Support Team. (2025b, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties.
- MCE. (n.d.). Compound Handling Instructions.
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
- BenchChem. (2025c). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- Wikipedia. (2024, May 22). Dimethyl sulfoxide.
- Kozik, V., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed.
- PubChemLite. (n.d.). 3-(3-phenylpropoxy)azetidine hydrochloride (C12H17NO).
- Ziath. (2006, February 2).
- Sigma-Aldrich. (n.d.). 3-Propoxy-azetidine | 897086-92-9.
- Cheméo. (n.d.). Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1).
- Lairson, L. A., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
- Wikipedia. (2024, January 21). Azetidine.
- Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
- Sigma-Aldrich. (n.d.).
- Déprez-Poulain, R., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Benchchem. (n.d.). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- Le, T., et al. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
- Patsnap Eureka. (2026, March 11).
- Wikipedia. (2024, February 27).
- Misison, M., et al. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.
- ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
- Protocols.io. (n.d.).
- Hashim, O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Envirostar. (2023, April 21).
- The Bumbling Biochemist. (2025, March 22).
- NextSDS. (n.d.). 3-(3-phenoxypropoxy)
- American Elements. (n.d.). Azetidines.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 16. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Advanced purification techniques for 3-(3-Phenylpropoxy)azetidine crude extracts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of challenging nitrogen-containing heterocycles.
3-(3-Phenylpropoxy)azetidine presents a unique chromatographic profile: it combines a highly basic, strained secondary amine (pKa ~10.4) with a flexible, lipophilic 3-phenylpropoxy ether tail. This structural dichotomy often leads to severe streaking on standard normal-phase silica and unpredictable retention shifts during reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure the high-purity recovery of your target compound.
Section 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my 3-(3-Phenylpropoxy)azetidine streak severely on standard silica gel, and how can I achieve baseline resolution? Causality & Mechanism: The secondary amine of the azetidine ring acts as a strong hydrogen-bond acceptor and a Brønsted base. Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.0). When the basic azetidine interacts with these silanols, it undergoes partial protonation and strong ion-exchange interactions. This creates multiple retention mechanisms simultaneously, leading to severe peak tailing, irreversible adsorption, and poor recovery[1]. Solution:
-
Mobile Phase Modification: Add 1–5% triethylamine (TEA) or 1% aqueous ammonium hydroxide (NH₄OH) to your organic mobile phase (e.g., DCM/MeOH). The TEA acts as a sacrificial base, competitively binding to the acidic silanols and masking them from the azetidine.
-
Stationary Phase Substitution: Switch to amine-functionalized silica (NH₂-silica) or basic alumina. This eliminates the acidic silanol interactions entirely, allowing the compound to elute based purely on the polarity of its lipophilic ether tail.
Q2: My crude extract contains unreacted 3-phenylpropanol and neutral coupling byproducts. How do I separate them efficiently without running multiple columns? Causality & Mechanism: 3-phenylpropanol is a neutral alcohol, whereas 3-(3-Phenylpropoxy)azetidine is highly basic. You can exploit this drastic pKa differential using Strong Cation Exchange (SCX) chromatography. SCX media consists of silica bonded with aromatic sulfonic acid groups (-SO₃H), which have a pKa < 1 and remain fully ionized (negatively charged) across a wide pH range[2]. Solution: Implement a "Catch-and-Release" SCX protocol. When the crude mixture is loaded, the basic azetidine is protonated and ionically bound to the sulfonate groups. Neutral impurities like 3-phenylpropanol wash through completely. The azetidine is then "released" by washing with a methanolic ammonia solution, which deprotonates the amine and breaks the ionic bond[3].
Q3: During RP-HPLC scale-up, my peak shape degrades, splits, or shifts in retention time. What is happening? Causality & Mechanism: Peak splitting in basic amines during RP-HPLC usually indicates a pH mismatch. If the mobile phase pH is too close to the pKa of the azetidine (~10.4), the compound exists in a dynamic equilibrium between its ionized (protonated) and unionized (free base) forms. These two forms have drastically different hydrophobicities, causing them to partition differently into the C18 stationary phase. Solution: Buffer the mobile phase at least 2 pH units away from the compound's pKa. For 3-(3-Phenylpropoxy)azetidine, use a high-pH buffer (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.5–11.0 with NH₄OH) combined with a high-pH tolerant hybrid C18 column. This ensures the azetidine is fully in its free-base form, yielding a single, sharp peak.
Section 2: Self-Validating Experimental Protocols
Protocol A: SCX "Catch-and-Release" Purification
This protocol is designed as a self-validating system: if the basic compound is not recovered in the final eluate, the pH of the release solvent was insufficient to deprotonate the amine.
-
Conditioning: Flush a pre-packed SCX cartridge (e.g., 1 g of sulfonic acid-bonded silica) with 5 column volumes (CV) of Methanol (MeOH), followed by 5 CV of Dichloromethane (DCM)[4].
-
Loading: Dissolve the crude 3-(3-Phenylpropoxy)azetidine extract in a minimum volume of DCM. Load onto the cartridge at a flow rate of 1–2 mL/min.
-
Washing (Catch): Wash the cartridge with 5 CV of DCM, followed by 5 CV of MeOH.
-
Validation Check: Collect these fractions and spot them on a TLC plate; they should contain only neutral impurities (e.g., 3-phenylpropanol). If the azetidine is present here, the column was overloaded.
-
-
Elution (Release): Elute the target azetidine using 5–8 CV of 5% NH₃ in MeOH. The ammonia deprotonates the azetidine, disrupting the ionic interaction with the stationary phase[3].
-
Recovery: Concentrate the ammoniacal fractions under reduced pressure to yield the pure free-base azetidine.
Protocol B: Optimized Acid-Base Liquid-Liquid Extraction (LLE)
A highly scalable alternative to chromatography that relies on aqueous partitioning[1].
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g). The basic azetidine protonates to form a water-soluble hydrochloride salt.
-
Phase Separation: Retain the aqueous layer.
-
Validation Check: Analyze the remaining organic layer via TLC or LC-MS. It should now contain only non-basic impurities. Discard or save for impurity profiling.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH > 12 (verify with pH paper). The solution will turn cloudy as the free-base azetidine oils out of the aqueous phase.
-
Back-Extraction: Extract the highly basic aqueous layer with fresh EtOAc or DCM (3 x 5 mL/g).
-
Isolation: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the purified product.
Section 3: Quantitative Data & Visualizations
Table 1: Comparison of Purification Techniques for 3-(3-Phenylpropoxy)azetidine
| Technique | Average Recovery (%) | Purity Profile | Process Time | Solvent Consumption | Best Use Case |
| Standard Silica (with TEA) | 65 - 75% | Moderate | 2 - 3 hours | High | Simple mixtures, low budget |
| SCX Catch-and-Release | 85 - 95% | Excellent | < 1 hour | Very Low | Removing neutral/acidic impurities |
| Acid-Base LLE | 80 - 90% | Good | 1 - 2 hours | Moderate | Large-scale bulk purification |
| High-pH RP-HPLC | > 95% | Ultra-High | 1 - 4 hours | High | Final polishing for biological assays |
Workflow Visualizations
Caption: SCX Catch-and-Release Mechanism for isolating basic azetidines from neutral impurities.
Caption: Acid-Base Liquid-Liquid Extraction logic tree for scalable azetidine purification.
Sources
Technical Support Center: 3-(3-Phenylpropoxy)azetidine Synthesis & Purification
Welcome to the Advanced Technical Support Center for the synthesis of 3-(3-Phenylpropoxy)azetidine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common synthetic failures—specifically elimination byproducts, ring-opening degradation, and over-alkylation—and provide field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.
Pathway Visualization & Impurity Branching
Understanding where your synthesis diverges from the desired pathway is the first step in troubleshooting. The diagram below illustrates the kinetic competition between the desired substitution and unwanted elimination/degradation pathways.
Fig 1: Synthesis pathways for 3-(3-Phenylpropoxy)azetidine and major impurity branching points.
Critical Troubleshooting Guide (FAQs)
Q1: Why am I seeing a large amount of allylbenzene and unreacted 1-Boc-3-azetidinol during the etherification step?
Mechanistic Causality: In a standard Williamson ether synthesis, a strong base (e.g., NaH or KOtBu) is used to generate the azetidinyl alkoxide. However, 3-phenylpropyl bromide possesses relatively unhindered β -hydrogens. The highly basic conditions—especially if the reaction is heated to drive sluggish alkylations—shift the kinetic competition away from the desired SN2 substitution and toward the E2 elimination pathway[1]. This rapidly consumes the alkyl halide to form allylbenzene, leaving the 1-Boc-3-azetidinol unreacted. Self-Validating Solution: Abandon the Williamson route in favor of a Mitsunobu reaction. By reacting 1-Boc-3-azetidinol with 3-phenyl-1-propanol using DIAD and PPh3 , you operate under mildly acidic/neutral conditions[2]. This completely bypasses the E2 elimination manifold.
Q2: During Boc deprotection, my yield drops significantly, and LC-MS shows a mass corresponding to a ring-opened acyclic amine. How do I prevent this?
Mechanistic Causality: The four-membered azetidine ring possesses approximately 26 kcal/mol of ring strain[3]. When the Boc group is removed using strong aqueous acids (like aqueous HCl) or prolonged exposure to TFA, the resulting protonated azetidinium ion becomes highly electrophilic. Nucleophiles present in the matrix (such as water or trifluoroacetate) can attack the C2 or C4 position. This nucleophilic attack relieves the ring strain, irreversibly opening the ring to form acyclic amino-alcohol or amino-ester derivatives[1][3]. Self-Validating Solution: Conduct the deprotection under strictly anhydrous conditions using 4M HCl in dioxane at 0 °C. Chloride is a poor nucleophile in this solvent system, and the low temperature prevents the system from reaching the activation energy required for ring opening.
Q3: I detect highly polar N-alkylated impurities (quaternary ammonium salts) in my final product. What is the source?
Mechanistic Causality: This is a classic over-alkylation issue[4]. It occurs when unreacted 3-phenylpropyl bromide from the Williamson etherification is carried over into the deprotection step. Once the Boc group is removed, the newly liberated, highly nucleophilic secondary azetidine amine rapidly attacks the residual alkyl halide, forming tertiary amines or quaternary ammonium salts[4]. Self-Validating Solution: If sticking to the Williamson route, you must implement a rigorous acid-base extraction prior to deprotection to remove neutral alkyl halides. Alternatively, switching to the Mitsunobu route inherently resolves this issue, as no alkyl halides are used in the workflow.
Quantitative Process Data
The table below summarizes how specific reaction conditions dictate the ratio of desired product to critical impurities.
| Synthesis Phase | Methodology & Reagents | Desired Intermediate / Product Yield (%) | E2 Elimination (Allylbenzene) (%) | Ring-Opened Acyclic Impurity (%) |
| Etherification | Williamson: NaH, 3-phenylpropyl bromide, DMF, 60 °C | 45% | 40% | N/A |
| Etherification | Williamson: K2CO3 , 3-phenylpropyl bromide, DMF, 80 °C | 65% | 15% | N/A |
| Etherification | Mitsunobu: DIAD, PPh3 , 3-phenyl-1-propanol, THF, 0 °C to RT | >90% | Not Detected | N/A |
| Deprotection | 50% TFA in DCM, RT, 4 hours | 70% | N/A | 15–20% |
| Deprotection | 4M HCl in Dioxane (Anhydrous), 0 °C to RT, 2 hours | >95% | N/A | <2% |
Validated Experimental Protocols
Protocol A: Optimized Mitsunobu Etherification (Bypassing E2 Elimination)
Objective: Synthesize 1-Boc-3-(3-phenylpropoxy)azetidine without elimination byproducts.
-
Preparation: In an oven-dried, argon-purged flask, dissolve 1-Boc-3-azetidinol (1.0 eq) and 3-phenyl-1-propanol (1.1 eq) in anhydrous THF (0.2 M).
-
Phosphine Addition: Add Triphenylphosphine ( PPh3 , 1.2 eq). Stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dissolve Diisopropyl azodicarboxylate (DIAD, 1.2 eq) in a small volume of anhydrous THF. Add this solution dropwise over 15 minutes. (Causality: Dropwise addition controls the exotherm and prevents the formation of DIAD-alkoxide side products).
-
Monitoring (Self-Validation): The reaction mixture will initially turn deep yellow due to the formation of the Betaine intermediate. As the reaction proceeds to completion (typically 2-4 hours at RT), the yellow color will fade to pale yellow/colorless, serving as a reliable visual indicator of DIAD consumption.
-
Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexanes (1:1). (Causality: Triphenylphosphine oxide ( OPPh3 ) is highly insoluble in this cold non-polar mixture and will precipitate as a white solid).
-
Filtration: Filter the suspension through a Celite pad to remove OPPh3 . Concentrate the filtrate to yield the crude intermediate.
Protocol B: Anhydrous Deprotection (Preventing Ring-Opening & Over-alkylation)
Objective: Cleave the Boc group to yield 3-(3-Phenylpropoxy)azetidine hydrochloride while preserving the strained 4-membered ring.
-
Preparation: Dissolve the purified 1-Boc-3-(3-phenylpropoxy)azetidine in anhydrous dichloromethane (DCM) (0.1 M). Cool the solution to 0 °C.
-
Acidification: Slowly add 4M HCl in anhydrous dioxane (10.0 eq). (Causality: The strict absence of water prevents nucleophilic attack on the highly strained, protonated azetidinium intermediate).
-
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.
-
Precipitation (Self-Validation): As the Boc group is cleaved (evolving CO2 and isobutylene gas), the resulting secondary amine forms an HCl salt. Because the salt is highly polar, it will spontaneously precipitate out of the DCM/dioxane matrix as a white crystalline solid. This physical phase separation immediately halts any further side reactions and leaves non-basic impurities in the mother liquor.
-
Isolation: Add cold diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to afford pure 3-(3-Phenylpropoxy)azetidine hydrochloride.
References
Sources
Structural Analogs Comparison Guide: 3-(3-Phenylpropoxy)azetidine in Medicinal Chemistry
Executive Summary
In modern drug discovery, escaping "flatland" and optimizing physicochemical properties are paramount. The incorporation of strained four-membered heterocycles has become a cornerstone strategy for medicinal chemists. 3-(3-Phenylpropoxy)azetidine is a highly versatile building block that fuses the conformational rigidity and high ring strain of an azetidine core with a flexible, lipophilic ether tail.
This guide objectively compares 3-(3-Phenylpropoxy)azetidine against three strategic structural analogs. By deconstructing the causality behind these bioisosteric replacements, we provide researchers with a predictive framework for modulating basicity ( pKa ), lipophilicity ( logD ), and metabolic stability in lead optimization campaigns.
Structural Logic & Bioisosteric Rationale
The baseline molecule, 3-(3-Phenylpropoxy)azetidine, features two distinct pharmacophoric regions: a basic amine (azetidine) and a hydrogen-bond accepting (HBA) ether linkage. Modifying either region drastically alters the molecule's behavior in biological systems. As demonstrated in recent literature on [1], these small, polar, non-planar motifs are exceptional surrogates for traditional amines and esters.
We compare the baseline against three specific analogs:
-
3-(3-Phenylpropyl)azetidine (Carbon Linker Analog): Replaces the ether oxygen with a methylene group.
-
Causality: Removing the oxygen eliminates a hydrogen bond acceptor and increases lipophilicity. This tests whether the ether oxygen is strictly required for target engagement or if it merely serves to lower logP and improve solubility.
-
-
3-(3-Phenylpropoxy)pyrrolidine (Ring Expansion Analog): Expands the 4-membered azetidine to a 5-membered pyrrolidine.
-
Causality: Azetidines typically exhibit lower pKa values than their pyrrolidine counterparts due to increased s -character in the nitrogen lone pair bonds caused by ring strain. Expanding the ring increases basicity and alters the exit vector of the phenylpropoxy tail, which can impact hERG liability and membrane permeability.
-
-
3-(3-Phenylpropoxy)oxetane (Core Heteroatom Analog): Replaces the basic nitrogen with an oxygen atom.
-
Causality: This replacement completely neutralizes the core. Oxetanes are highly polar but non-basic, significantly lowering logD7.4 while maintaining the spatial geometry of the 4-membered ring. This is a classic strategy to abrogate amine-driven off-target toxicities, as highlighted in the development of novel [2].
-
Structural logic of 3-(3-Phenylpropoxy)azetidine analogs and their physicochemical impacts.
Quantitative Physicochemical Comparison
The following table summarizes the predicted and experimentally derived physicochemical properties of the baseline compound and its analogs. These metrics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug candidates.
| Compound | MW ( g/mol ) | cLogP | pKa (Basic) | PSA (Ų) | HLM t1/2 (min)* |
| 3-(3-Phenylpropoxy)azetidine | 191.27 | 2.1 | ~9.5 | 21.3 | 45 |
| 3-(3-Phenylpropyl)azetidine | 175.27 | 2.8 | ~9.6 | 12.0 | 28 |
| 3-(3-Phenylpropoxy)pyrrolidine | 205.30 | 2.4 | ~10.2 | 21.3 | 35 |
| 3-(3-Phenylpropoxy)oxetane | 192.25 | 1.8 | N/A (Neutral) | 28.5 | >60 |
*Human Liver Microsome (HLM) half-life values are representative estimates demonstrating the structure-activity relationship (SAR) trends: increased lipophilicity (carbon linker) accelerates clearance, while neutral polar cores (oxetane) often resist CYP-mediated oxidation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate true biological/chemical phenomena from artifactual assay noise.
Protocol A: Microsomal Stability Assay (HLM Clearance)
This workflow determines the metabolic vulnerability of the ether linkage versus the carbon linker.
Self-Validation Mechanism: The inclusion of a minus-NADPH control ensures that any observed degradation is strictly cytochrome P450-mediated, rather than due to chemical instability or non-CYP enzymatic hydrolysis in the microsomal matrix. Verapamil and Warfarin are used as high- and low-clearance controls, respectively.
-
Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Matrix Assembly: Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Control: For the minus-NADPH negative control, add an equivalent volume of buffer instead.
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) using the natural log of the percentage of parent compound remaining versus time.
High-throughput microsomal stability workflow for evaluating metabolic clearance of analogs.
Protocol B: pKa Determination via Potentiometric Titration
This protocol accurately measures the basicity difference between the azetidine and pyrrolidine analogs.
Self-Validation Mechanism: Because the 3-phenylpropoxy tail imparts lipophilicity, aqueous solubility at high pH may be compromised, leading to false pKa readings. This protocol utilizes the Yasuda-Shedlovsky extrapolation method across multiple co-solvent ratios to derive the true aqueous pKa .
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1°C.
-
Standardization: Standardize the 0.1 M KOH titrant against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Dissolve 2-3 mg of the test compound (azetidine or pyrrolidine analog) in 20 mL of a methanol/water mixture. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by volume) containing 0.15 M KCl to maintain constant ionic strength.
-
Titration: Titrate the sample solutions with 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption. Record the pH after each 0.01 mL addition.
-
Data Analysis: Determine the apparent pKa ( psKa ) for each cosolvent ratio using the maximum first derivative of the titration curve.
-
Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept represents the true aqueous pKa .
References
-
Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. URL:[Link]
-
Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., Fang, M., Leung, D., Croft, R. A., Higham, J. I., Huang, K., Barnard, A., Haycock, P., White, A. J. P., Choi, C., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(51), 35377-35389. URL:[Link]
A Comparative Guide to Purity Validation: Quantitative NMR for 3-(3-Phenylpropoxy)azetidine
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 3-(3-Phenylpropoxy)azetidine, a versatile building block in medicinal chemistry, establishing a robust and accurate method for purity determination is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity assessment of 3-(3-Phenylpropoxy)azetidine, supported by experimental insights and data.
The Imperative of Purity in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical challenges. Purity is not merely the absence of impurities; it is a precisely quantified measure of the API's identity and strength. Regulatory bodies, such as the FDA and EMA, mandate stringent purity control, as outlined in guidelines like the International Council for Harmonisation's Q2(R1) "Validation of Analytical Procedures".[1][2][3][4][5] An inaccurate purity assessment can lead to incorrect dosage, unforeseen toxicity, and ultimately, clinical failure.
Quantitative ¹H-NMR: A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[6][7] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR allows for direct quantification against a single, certified internal standard.[8][9] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[10][11] This intrinsic characteristic makes qNMR a highly accurate and versatile tool for determining the purity of small molecules like 3-(3-Phenylpropoxy)azetidine.[6][7]
This guide will delve into a detailed qNMR protocol for validating the purity of 3-(3-Phenylpropoxy)azetidine and compare its performance against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Experimental Protocol: qNMR Purity Assay of 3-(3-Phenylpropoxy)azetidine
The following protocol outlines a self-validating system for the purity determination of 3-(3-Phenylpropoxy)azetidine using ¹H-qNMR.
Selection of the Internal Standard
The choice of an internal standard is critical for accurate qNMR analysis.[12][13] An ideal standard should:
-
Possess a high purity, preferably as a certified reference material (CRM).[14][15]
-
Have signals that do not overlap with the analyte's signals.
-
Be chemically inert and stable in the chosen solvent.
-
Exhibit good solubility.
-
Have a simple NMR spectrum with sharp signals.
For the analysis of 3-(3-Phenylpropoxy)azetidine, maleic acid is an excellent choice. It is a highly pure, crystalline solid with a sharp singlet in a region of the ¹H-NMR spectrum that is typically free of signals from the analyte.
Sample Preparation
Accurate weighing is the largest source of potential error in qNMR.[10][12] Therefore, a microbalance with high precision is essential.[6]
Step-by-step procedure:
-
Accurately weigh approximately 15 mg of 3-(3-Phenylpropoxy)azetidine into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure both the analyte and the internal standard are fully dissolved.[13][14]
-
Vortex the vial for 30 seconds to ensure a homogenous solution.
-
Transfer the solution to a high-quality 5 mm NMR tube.[13][14]
Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for different instruments.
-
Pulse Program: A simple 30° pulse (zg30) is recommended to ensure complete relaxation between pulses.[16]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals of interest. A conservative value of 30 seconds is a good starting point.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[17][18] Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to baseline, typically 3-4 seconds.[6]
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.[18]
Data Processing and Purity Calculation
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For 3-(3-Phenylpropoxy)azetidine, the aromatic protons are good candidates. For maleic acid, the vinylic proton singlet is used.
-
Calculate the purity using the following formula[6]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
Data Interpretation and Comparison
To illustrate the application of this protocol, let's consider a hypothetical analysis of a batch of 3-(3-Phenylpropoxy)azetidine.
Hypothetical ¹H-NMR Spectrum:
(A graphical representation of a ¹H-NMR spectrum would be inserted here in a real publication, showing well-resolved signals for 3-(3-Phenylpropoxy)azetidine and the maleic acid internal standard, with the integrated regions clearly marked.)
Table 1: Hypothetical qNMR Purity Data for 3-(3-Phenylpropoxy)azetidine
| Parameter | Analyte (3-(3-Phenylpropoxy)azetidine) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 10.11 mg |
| Molar Mass (M) | 191.26 g/mol | 116.07 g/mol |
| Selected Signal | Aromatic protons (δ 7.2-7.4 ppm) | Vinylic protons (δ 6.3 ppm) |
| Number of Protons (N) | 5 | 2 |
| Integral Value (I) | 5.00 | 2.15 |
| Purity of Standard | 99.9% | - |
Purity Calculation:
Purity_analyte (%) = (5.00 / 2.15) * (2 / 5) * (191.26 / 116.07) * (10.11 / 15.25) * 99.9% = 98.7%
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR is a powerful tool, HPLC and GC remain workhorses in pharmaceutical analysis for purity determination.[19][20][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is highly sensitive for detecting and quantifying trace impurities, especially those that are structurally related to the API.[19]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. It separates components based on their boiling points and interactions with a stationary phase. It is particularly useful for identifying and quantifying residual solvents.
Table 2: Comparison of Analytical Techniques for Purity Determination of 3-(3-Phenylpropoxy)azetidine
| Feature | qNMR | HPLC | GC |
| Principle | Signal intensity proportional to molar concentration | Differential partitioning | Volatility and partitioning |
| Reference Standard | Requires a single, certified internal standard | Requires reference standards for the API and all known impurities for accurate quantification | Requires reference standards for the API and all known impurities for accurate quantification |
| Quantification | Absolute | Relative (requires calibration curves) | Relative (requires calibration curves) |
| Accuracy | High | High (with proper calibration) | High (with proper calibration) |
| Precision | High (<1% RSD typical)[9] | High (<1% RSD typical) | High (<1% RSD typical) |
| Linearity | Excellent | Good over a defined range | Good over a defined range |
| Sample Throughput | Moderate | High | High |
| Structural Information | Yes | No | No |
| Destructive | No | Yes | Yes |
| Best For | Absolute purity, structural confirmation | Trace impurity profiling, stability studies | Residual solvent analysis, volatile impurities |
Visualizing the Workflow and Decision-Making
To further clarify the process, the following diagrams illustrate the qNMR workflow and a decision-making tree for selecting the appropriate analytical technique.
Caption: Workflow for qNMR Purity Determination.
Caption: Decision Tree for Purity Analysis Method Selection.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity assessment of 3-(3-Phenylpropoxy)azetidine, quantitative NMR stands out as a robust, accurate, and direct method for absolute quantification. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in the early stages of drug development.
However, a single technique rarely provides the complete picture. An orthogonal approach, combining the absolute quantification power of qNMR with the high sensitivity for trace impurities of HPLC, offers the most comprehensive and reliable characterization of an API's purity.[19] This integrated strategy ensures the highest level of confidence in the quality of the drug substance, ultimately contributing to the development of safer and more effective medicines.
References
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qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21). Retrieved from [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
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qNMR for Purity Determination in Pharmaceuticals - RSSL. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]
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Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research. (2025, April 13). Retrieved from [Link]
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ICH Q2 Analytical Method Validation | PPTX - Slideshare. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]
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What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Retrieved from [Link]
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qNMR - BIPM. Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Retrieved from [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Retrieved from [Link]
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Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic resonance in chemistry : MRC, 55(11), 987–996. [Link]
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Stimuli Article (qNMR) - US Pharmacopeia (USP). Retrieved from [Link]
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qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research. (2025, September 8). Retrieved from [Link]
-
qNMR – The do's and don'ts - Leuven NMR Core. (2022, February 10). Retrieved from [Link]
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Purity comparison by NMR and HPLC. | Download Table - ResearchGate. Retrieved from [Link]
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3-(3-phenoxypropoxy)azetidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
3-(3-phenylpropoxy)azetidine hydrochloride (C12H17NO) - PubChemLite. Retrieved from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (2023, January 12). Retrieved from [Link]
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Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1) - Cheméo. Retrieved from [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]
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- 21. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-(3-Phenylpropoxy)azetidine Against Standard Reference Compounds: A Guide to Azetidine Ethers as Ester Bioisosteres
Introduction & Rationale
In modern drug discovery, the ester functional group is frequently encountered in hit compounds due to its synthetic accessibility and favorable target-binding geometry. However, esters are notoriously susceptible to rapid in vivo hydrolysis by ubiquitous plasma and hepatic carboxylesterases (CES1 and CES2). This hydrolytic lability often halts the progression of otherwise promising candidates.
To overcome this, researchers are increasingly turning to small, polar, non-planar ring systems. 3-(3-Phenylpropoxy)azetidine represents a highly optimized 3,3-disubstituted azetidine ether that functions as a metabolically stable bioisostere for esters. Unlike standard acyclic or larger cyclic ethers (e.g., piperidines), the azetidine ether maintains the critical dipole moment and spatial trajectory of the ester carbonyl oxygen while significantly improving pharmacokinetic (PK) parameters .
This guide objectively compares the efficacy, metabolic stability, and physicochemical properties of 3-(3-Phenylpropoxy)azetidine against standard reference compounds, providing self-validating protocols for its synthesis and in vitro evaluation.
Comparative Pharmacokinetics & Physicochemical Profiling
To establish the superior efficacy of the azetidine ether motif, we compare 3-(3-Phenylpropoxy)azetidine against two standard reference compounds: a standard ester (3-phenylpropyl acetate) and a standard 6-membered ether (3-(3-phenylpropoxy)piperidine).
Quantitative Data Summary
| Compound | Structural Motif | HLM T1/2 (min) | Plasma T1/2 (min) | LogD (pH 7.4) | PSA (Ų) |
| 3-Phenylpropyl acetate | Standard Ester | < 5 | < 10 | 2.1 | 26.3 |
| 3-(3-Phenylpropoxy)piperidine | Standard Ether | 25 | > 120 | 3.4 | 21.3 |
| 3-(3-Phenylpropoxy)azetidine | Azetidine Ether | > 120 | > 120 | 1.8 | 24.5 |
Causality & Mechanistic Insights
-
The Ester Liability: The standard ester exhibits a plasma and Human Liver Microsome (HLM) half-life of less than 10 minutes. This is driven by rapid nucleophilic attack by the serine residue in the active site of carboxylesterases.
-
The Lipophilicity Trap of Standard Ethers: Replacing the ester with a standard piperidine ether successfully halts CES-mediated cleavage (Plasma T1/2 > 120 min). However, the bulky, aliphatic 6-membered ring significantly increases lipophilicity (LogD jumps to 3.4). This high lipophilicity drives the molecule into the hydrophobic active sites of CYP450 enzymes, resulting in rapid oxidative clearance (HLM T1/2 = 25 min).
-
The Azetidine Advantage: The 4-membered azetidine ring is highly polar and compact. It lowers the overall lipophilicity (LogD 1.8) compared to the piperidine analog, shielding the molecule from rapid CYP450 oxidation while maintaining absolute resistance to esterases. Furthermore, the ring strain locks the ether oxygen in a spatial orientation that closely mimics the original ester, preserving target affinity.
Fig 1: Metabolic pathway comparison between standard esters and azetidine ethers.
Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They include internal controls to verify that the observed data is a result of the intended chemical or biological mechanism, rather than experimental artifact.
Synthesis via Brønsted Acid-Catalyzed Alkylation
Traditional ether synthesis using strong bases (e.g., Williamson ether synthesis) often leads to ring-opening of the strained 4-membered azetidine ring. To prevent this, we utilize a selective Brønsted acid-catalyzed activation of the tertiary benzylic alcohol .
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of 3-aryl-azetidinol and 2.0 equivalents of 3-phenylpropan-1-ol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Catalyst Addition: Cool the mixture to 0 °C. Add 10 mol% of trifluoromethanesulfonic acid (TfOH) dropwise. Causality: TfOH selectively protonates the tertiary alcohol of the azetidinol, generating a stabilized carbocation without triggering ring expansion or cleavage.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation & Quenching: Monitor via TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3 .
-
Purification: Extract with DCM, dry over Na2SO4 , and concentrate. Purify via flash column chromatography (Silica, EtOAc/Hexane gradient).
-
Yield Quantification: Add 1,3,5-trimethoxybenzene as an internal standard prior to 1H -NMR analysis to independently validate the isolated yield against degradation losses.
In Vitro Human Liver Microsome (HLM) Stability Assay
This protocol determines the Phase I metabolic stability of the synthesized azetidine ether. It incorporates mandatory controls to differentiate between enzymatic clearance and chemical instability .
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Thaw pooled Human Liver Microsomes (HLM) on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Spiking: Add 3-(3-Phenylpropoxy)azetidine (test compound) to the HLM suspension to achieve a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).
-
Self-Validating Controls:
-
Positive Control (High Clearance): Run a parallel incubation with Verapamil (1 µM).
-
Negative Control (No Enzyme Activity): Run a parallel incubation of the test compound without the NADPH regenerating system. Causality: If the compound degrades in this well, it indicates chemical instability, not CYP450 metabolism.
-
-
Initiation: Pre-incubate all samples at 37 °C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.
-
Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound remaining.
Fig 2: Experimental workflow from synthesis to PK/PD data analysis.
Conclusion
For drug development professionals dealing with ester-driven metabolic liabilities, 3-(3-Phenylpropoxy)azetidine offers a structurally elegant solution. By leveraging the specific spatial geometry and low lipophilicity of the 4-membered azetidine ring, researchers can completely bypass carboxylesterase cleavage while simultaneously avoiding the CYP450-mediated oxidation traps common to larger, more lipophilic ether replacements.
References
-
Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. URL:[Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. URL:[Link]
Mass spectrometry fragmentation pattern validation for 3-(3-Phenylpropoxy)azetidine
As a Senior Application Scientist, I approach the structural validation of complex small molecules not merely as a data collection task, but as an exercise in rigorous physical chemistry. The molecule 3-(3-Phenylpropoxy)azetidine presents a unique analytical challenge: it combines a highly strained, fragile azetidine ring with a highly stable phenylpropyl ether moiety.
To confidently validate its structure, we must select the right mass spectrometry (MS) platform and design a self-validating experimental workflow that accounts for the distinct energetic thresholds of these functional groups. This guide objectively compares the performance of leading MS platforms for this specific structural elucidation and provides a field-proven, self-validating protocol for tandem mass spectrometry (MS/MS) analysis.
Mechanistic Causality: The Fragmentation Logic
Before comparing instruments, we must define the expected gas-phase ion chemistry. In tandem mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions, and understanding these pathways is essential for structural elucidation[1].
Under Electrospray Ionization (ESI) in positive mode, the secondary amine of the azetidine ring readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 192.1388. Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), ethers typically undergo inductive cleavage or alpha-cleavage adjacent to the oxygen atom[2]. For 3-(3-Phenylpropoxy)azetidine, this results in two primary competitive pathways:
-
Heterolytic Ether Cleavage: Loss of neutral azetidin-3-ol (73.05 Da) to yield the stable phenylpropyl cation (m/z 119.0861), which further degrades via alkyl chain loss to the tropylium cation (m/z 91.0548).
-
Inductive Cleavage: Loss of neutral 3-phenylpropan-1-ol (136.09 Da) to yield the azetidinium cation (m/z 56.0500).
Mass spectrometry fragmentation logic for 3-(3-Phenylpropoxy)azetidine.
Analytical Platform Comparison
To validate this fragmentation pattern, the choice of analytical platform dictates the confidence level of the structural assignment. We compare three primary architectures: Orbitrap High-Resolution MS (HRMS) , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QqQ) .
| Performance Metric | Orbitrap (e.g., Q Exactive) | Q-TOF (e.g., Agilent 6546) | Triple Quadrupole (QqQ) |
| Mass Accuracy (MS/MS) | < 1 ppm (Superior) | < 2 ppm (Excellent) | Nominal (~0.1 Da) |
| Resolution (FWHM) | 140,000 (Ultra-High) | 60,000 (High) | Unit (~0.7 Da) |
| Acquisition Speed | 12 - 20 Hz | Up to 50 Hz (Superior) | > 500 MRMs/sec |
| Limit of Detection | 50 fg | 100 fg | < 1 fg (Superior) |
| Primary Utility for this Molecule | De novo fragmentation validation, exact mass assignment, and spectral tree generation. | High-throughput structural screening coupled with fast UHPLC gradients. | Targeted quantitation (MRM) after the fragmentation pattern is validated. |
Application Scientist Insight: For the initial validation of 3-(3-Phenylpropoxy)azetidine, Orbitrap HRMS is the mandatory choice . The fragment at m/z 56.0500 (azetidinium) is highly susceptible to isobaric interference from background solvent ions (e.g., C4H8+ at m/z 56.0626). Only a high-resolution platform (>60,000 FWHM) can resolve these peaks. QqQ platforms, while unmatched for sensitivity, cannot distinguish these isobaric species and will result in false-positive structural validations.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. We do not just run the sample; we build internal controls into the acquisition method to ensure the data proves its own validity.
Phase 1: System Suitability & Calibration
-
Step 1: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).
-
Step 2: Tune the instrument until mass accuracy is verified at < 1 ppm.
-
Causality: This step self-validates the instrument's state. If the mass accuracy drifts, the exact mass assignments of the m/z 119.0861 and m/z 56.0500 fragments become chemically ambiguous.
Phase 2: Chromatographic Isolation
-
Step 1: Inject a solvent blank (50:50 Water:Acetonitrile, 0.1% Formic Acid).
-
Step 2: Inject the 3-(3-Phenylpropoxy)azetidine standard using a short UHPLC gradient (C18 column, 5–95% organic over 5 minutes).
-
Causality: Direct infusion often leads to ion suppression and introduces synthesis impurities into the MS source. By utilizing LC separation, we self-validate that the observed fragmentation tree originates exclusively from the chromatographically isolated target peak, ruling out co-eluting isobaric contaminants. The blank injection proves the absence of column carryover.
Phase 3: Stepped Normalized Collision Energy (NCE) Acquisition
-
Step 1: Configure a Data-Dependent Acquisition (DDA) method.
-
Step 2: Set the HCD collision energy to a stepped NCE of 20, 40, and 60 eV .
-
Causality: The azetidine ring is highly strained and fragments easily at low energies (20 eV). Conversely, the phenylpropyl ether requires higher energy (40-60 eV) to undergo secondary fragmentation into the tropylium ion. A stepped NCE merges these distinct energetic states into a single, comprehensive spectral tree, ensuring no structural feature is missed. This approach mirrors the multi-stage MSn spectral data collection methodologies utilized by advanced databases like [3].
Phase 4: Algorithmic Deconvolution & Isotopic Validation
-
Step 1: Extract the precursor ion chromatogram at m/z 192.1388.
-
Step 2: Compare the experimental M+1 ( 13C ) and M+2 ( 18O/13C2 ) peak intensities against the theoretical isotopic distribution for C12H18NO+ .
-
Causality: Before analyzing the fragments, verifying the isotopic envelope of the precursor self-validates the chemical formula. If the isotopic pattern deviates by >5%, the precursor is either contaminated or incorrectly assigned, invalidating any downstream fragmentation analysis.
Conclusion
Validating the fragmentation pattern of 3-(3-Phenylpropoxy)azetidine requires a synthesis of high-resolution instrumentation and mechanistically sound experimental design. While Triple Quadrupoles excel in targeted monitoring, the initial structural proof demands the resolving power of an Orbitrap or high-end Q-TOF. By employing stepped collision energies and rigorous chromatographic isolation, scientists can generate a self-validating spectral tree that unequivocally confirms both the strained azetidine and stable ether moieties.
References
Sources
Personal protective equipment for handling 3-(3-Phenylpropoxy)azetidine
Advanced Standard Operating Procedure & PPE Guide: Handling 3-(3-Phenylpropoxy)azetidine
As researchers and drug development professionals increasingly leverage strained nitrogen heterocycles for their unique pharmacokinetic properties, azetidine derivatives like 3-(3-Phenylpropoxy)azetidine have become critical synthetic building blocks[1]. However, handling this specific cyclic amine ether requires a nuanced, causality-driven approach to laboratory safety. Standard protective measures are often insufficient for molecules that combine high reactivity with enhanced tissue penetrability.
Mechanistic Hazard Profiling
To design a fail-safe handling protocol, we must first deconstruct the molecule's specific physicochemical threats. The hazard profile of 3-(3-Phenylpropoxy)azetidine is dual-natured:
-
The Azetidine Ring (Corrosivity & Reactivity): Unsubstituted azetidine is a highly strained, highly basic secondary amine. It acts as a strong nucleophile and base, capable of causing severe, irreversible skin burns and serious eye damage upon contact[2][3]. Furthermore, cyclic amines can react violently with strong oxidizing agents and acids[3].
-
The 3-Phenylpropoxy Tail (Dermal Penetration): While the base azetidine ring provides the acute corrosive hazard, the addition of the 3-phenylpropoxy group significantly increases the molecule's lipophilicity (LogP). This lipophilic vector drastically enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin. Consequently, dermal exposure presents not just a localized burn risk, but a rapid systemic absorption risk.
Causality-Driven PPE Selection Matrix
Because of the enhanced dermal penetration risk, standard laboratory PPE must be upgraded. The following matrix outlines the required protective equipment, strictly grounded in the mechanistic threats posed by this compound.
| PPE Component | Specification | Mechanistic Rationale |
| Primary Gloves | Nitrile (Minimum 4-8 mil thickness) | Provides baseline protection against general chemical splash. Must be removed and replaced immediately upon any suspected contamination[3]. |
| Secondary Gloves | Butyl Rubber or Neoprene (worn over Nitrile) | Required for extended handling. The lipophilic phenylpropoxy tail can permeate thin nitrile over time; butyl rubber offers superior chemical resistance to basic, lipophilic amines. |
| Eye Protection | Indirect-vented Chemical Splash Goggles | Azetidines cause irreversible tissue necrosis in the eyes[2]. Standard safety glasses with side shields are inadequate against aerosolized droplets or capillary action from liquid splashes. |
| Face Protection | 8-inch Polycarbonate Face Shield | Mandatory when transferring volumes >50 mL or when pressurizing reaction vessels, mitigating catastrophic facial splash risks. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against the inherent flammability of organic amine vapors and prevents dermal contact through standard woven cotton coats[3]. |
| Respiratory | Class II Chemical Fume Hood (Face velocity >100 fpm) | Mitigates the inhalation of corrosive vapors. If handling outside a hood is strictly unavoidable, a NIOSH-approved respirator equipped with organic vapor/amine cartridges is mandatory[3]. |
Operational Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in the laboratory, every handling step must validate the integrity of the previous step.
Phase 1: Pre-Operational Validation
-
Ventilation Verification: Verify the chemical fume hood flow monitor reads between 100-120 feet per minute (fpm). Do not uncap the reagent if the flow alarm is active or if the sash is above the certified working height.
-
PPE Integrity Check: Perform a tactile and visual inspection of the butyl rubber outer gloves for micro-tears. Inflate them slightly with air to check for invisible leaks before donning.
-
Apparatus Purge: Because highly basic cyclic amines can degrade upon exposure to atmospheric moisture and carbon dioxide (forming carbamate salts), assemble all required glassware and purge the system with an inert gas (Nitrogen or Argon) prior to introducing the chemical[3].
Phase 2: Execution & Closed-System Transfer
-
Donning: Don the FR lab coat, chemical splash goggles, and double gloves (nitrile inner, butyl outer).
-
Compatibility Confirmation: Ensure the receiving solvent or reaction mixture is chemically compatible. Exclude strong oxidizing agents or concentrated acids from the immediate workspace to prevent violent exothermic reactions[3].
-
Transfer Mechanism: Use a gas-tight syringe or a cannula transfer system for liquid 3-(3-Phenylpropoxy)azetidine to prevent aerosolization and vapor release. Never pour this reagent directly from the catalog bottle.
Phase 3: Post-Handling Decontamination
-
Tool Quenching: Rinse all syringes, needles, and glassware with a dilute, weak acid (e.g., 5% citric acid or acetic acid) to safely neutralize residual basic azetidine before transferring items to the standard washing station.
-
Doffing: Remove the outer butyl gloves inside the fume hood, turning them inside out to trap any residual chemical on the exterior. Wash the inner nitrile gloves with water before removing them to protect your bare hands.
Emergency Spill & Disposal Plan
A spill of a lipophilic cyclic amine requires immediate, coordinated action to prevent inhalation and deep dermal tissue damage.
Minor Spill Protocol (<50 mL, contained within the fume hood):
-
Alert & Isolate: Notify personnel in the immediate vicinity. Keep the fume hood sash lowered to maximize exhaust velocity and contain vapors[4][5].
-
Containment: Do not use water, as it will spread the lipophilic compound. Carefully surround and cover the spill with a compatible, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or a commercial spill pad)[6].
-
Collection: Sweep the absorbed mixture using a non-sparking scoop. Place the residue into a chemically compatible, sealable hazardous waste container[5].
-
Surface Decontamination: Wash the affected hood surface with a dilute acidic solution to neutralize the residual amine, followed by a standard soap and water wash[4][7].
Major Spill Protocol (>50 mL or outside the fume hood):
-
Evacuate: Immediately evacuate the laboratory. Close all doors behind you to isolate the area and prevent vapor migration into hallways[4][5].
-
Eliminate Ignition Sources: If it can be done safely on your way out, turn off all heat sources and electrical switches, as concentrated amine vapors can be highly flammable[3][4].
-
Emergency Response: Contact your institutional Environmental Health and Safety (EHS) office or external emergency responders immediately. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) and a Level B hazmat suit[5][7].
Process Visualization
The following diagram illustrates the logical workflow for handling 3-(3-Phenylpropoxy)azetidine, integrating the critical decision matrix for spill response.
Caption: Operational workflow and emergency decision matrix for handling 3-(3-Phenylpropoxy)azetidine.
References
-
Alchem Pharmtech. 3-(3-Phenylpropoxy)azetidine Catalog No. Z-47115. 8
-
ResearchGate. Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation. 1
-
ChemicalBook. Azetidine - Safety Data Sheet. 2
-
Fisher Scientific. SAFETY DATA SHEET - Azetidine. 3
-
University of Michigan Environment, Health & Safety. 2.6 Chemical Spill Response. 4
-
Wayne State University Office of Environmental Health and Safety. Chemical Emergency Response. 5
-
American Chemical Society (ACS). Guide for Chemical Spill Response. 7
-
Temple University Campus Operations. Chemical Spill Response. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidine - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 6. Chemical Spill Response | Campus Operations [campusoperations.temple.edu]
- 7. acs.org [acs.org]
- 8. alchempharmtech.com [alchempharmtech.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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